molecular formula C7H13BrO B090932 1-Bromoheptan-2-one CAS No. 16339-93-8

1-Bromoheptan-2-one

Cat. No.: B090932
CAS No.: 16339-93-8
M. Wt: 193.08 g/mol
InChI Key: RCTWZRNOJCMIDN-UHFFFAOYSA-N
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Description

1-Bromoheptan-2-one (CAS 16339-93-8) is a high-purity organic compound with the molecular formula C₇H₁₃BrO and a molecular weight of 193.08 g/mol . This compound belongs to the class of α-bromoketones, which are recognized as highly valuable intermediates in synthetic organic chemistry . They play a central role in the construction of more complex molecules for applications in pharmaceutical and agrochemical research . The bromine atom alpha to the carbonyl group is a reactive site that can undergo further substitution, making this compound a versatile building block for the synthesis of fine chemicals . This product is supplied with a guaranteed purity of ≥95% . It is intended for research and further manufacturing applications only and is strictly not approved for direct human use . Researchers should consult the Safety Data Sheet (SDS) and note that this compound is classified as a dangerous good, with specific hazardous material (HazMat) shipping fees applicable .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromoheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTWZRNOJCMIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498022
Record name 1-Bromoheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16339-93-8
Record name 1-Bromoheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 1-bromoheptan-2-one. The information herein is intended to support advanced research and development in the fields of organic chemistry, medicinal chemistry, and drug discovery.

Core Chemical Properties

This compound is an α-halo ketone, a class of compounds recognized for their utility as versatile synthetic intermediates. The presence of a bromine atom on the carbon adjacent to the carbonyl group significantly influences its chemical reactivity, making it a valuable precursor for a variety of molecular scaffolds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 16339-93-8[1][2][3]
Molecular Formula C₇H₁₃BrO[1][2][3]
Molecular Weight 193.08 g/mol [1][3]
Boiling Point 95-97 °C at 18 Torr[3]
Density 1.2507 g/cm³ at 12 °C[3]
XLogP3-AA 2.6[1][2]
Topological Polar Surface Area 17.1 Ų[1][2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[3]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]

  • Hazard Classes: Skin Corrosion 1B, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation).[1]

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of its parent ketone, heptan-2-one. This reaction is typically carried out under acidic conditions, where the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack molecular bromine.

G heptanone Heptan-2-one enol Hept-2-en-2-ol (Enol Intermediate) heptanone->enol H⁺ (cat.) product This compound enol->product + Br₂ br2 Br₂ hbr - HBr

Synthesis of this compound via α-bromination.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the α-bromination of a ketone.

Materials:

  • Heptan-2-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred ketone solution. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (2 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the carbonyl carbon. It readily undergoes reactions with various nucleophiles.

Nucleophilic Substitution

As an α-bromo ketone, the bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups at this position. A common application is the alkylation of amines to form α-amino ketones, which are important precursors in medicinal chemistry.

G start This compound product 1-(dialkylamino)heptan-2-one start->product + R₂NH amine R₂NH (Amine) salt HBr product->salt + HBr G start This compound enolate Enolate Intermediate start->enolate -H⁺ (Base) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 -Br⁻ attack Nucleophilic Attack cyclopropanone->attack + NaOCH₃ ester Methyl 2-pentylpropanoate base NaOCH₃ rearrangement Ring Opening attack->rearrangement rearrangement->ester G cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry dissolve Dissolve in CDCl₃ HNMR ¹H NMR Acquisition dissolve->HNMR CNMR ¹³C NMR Acquisition dissolve->CNMR thin_film Prepare Thin Film ir_acq FT-IR Acquisition thin_film->ir_acq gcms GC-MS Introduction ms_acq MS Data Acquisition gcms->ms_acq

References

An In-depth Technical Guide to 1-Bromoheptan-2-one (CAS: 16339-93-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptan-2-one, with the Chemical Abstracts Service (CAS) number 16339-93-8, is a valuable synthetic intermediate belonging to the class of α-halo ketones. The presence of a bromine atom adjacent to a carbonyl group imparts a unique reactivity profile, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its applications, particularly in the realm of drug discovery and development. The information presented herein is intended to serve as a crucial resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a halogenated ketone that requires careful handling due to its potential reactivity and hazardous nature. The following tables summarize its key chemical and physical properties.

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 16339-93-8[1]
Molecular Formula C₇H₁₃BrO[1]
Molecular Weight 193.08 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1-Bromo-2-heptanone[2]
SMILES CCCCCC(=O)CBr[1]
InChI InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3[1]
InChIKey RCTWZRNOJCMIDN-UHFFFAOYSA-N[1]

Table 2: Physical Properties

PropertyValueSource
Boiling Point 95-97 °C (at 18 Torr)
Density 1.2507 g/cm³ (at 12 °C)
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)
Purity ≥95%[2]

Synthesis of this compound

The primary synthetic route to this compound is the α-bromination of its corresponding ketone precursor, 2-heptanone. This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively. Below are detailed experimental protocols for the synthesis of the precursor and the final product.

Synthesis of 2-Heptanone from Heptanoic Acid (Precursor Synthesis)

A common method for the synthesis of ketones from carboxylic acids involves the use of organolithium reagents.

Reaction Scheme:

G Heptanoic_Acid Heptanoic Acid Heptanone 2-Heptanone Heptanoic_Acid->Heptanone 1. Diethyl ether 2. MethylLithium 2 CH₃Li Workup H₃O⁺ (workup) G Heptanone 2-Heptanone Product This compound Heptanone->Product Glacial Acetic Acid Bromine Br₂ Acid HBr (cat.) G cluster_0 Probe Synthesis and Cell Treatment cluster_1 Target Enrichment and Identification Probe α-Bromo Ketone Probe (with reporter tag) Cells Live Cells Probe->Cells Treatment Lysate Cell Lysate Cells->Lysate Lysis Enrich Affinity Purification (e.g., click chemistry) Lysate->Enrich SDS SDS-PAGE Enrich->SDS MS Mass Spectrometry SDS->MS Target Identified Kinase Target MS->Target

References

An In-depth Technical Guide to the Synthesis of 1-Bromoheptan-2-one from Heptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromoheptan-2-one from heptan-2-one, a key intermediate in various organic syntheses. The document details the underlying chemical principles, experimental protocols, and relevant data to support research and development in the pharmaceutical and chemical industries.

Introduction

Alpha-bromo ketones are valuable synthetic intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. This compound, in particular, serves as a precursor for the synthesis of a variety of more complex molecules. The most common and direct method for the synthesis of α-bromo ketones from their corresponding ketones is through an acid-catalyzed halogenation reaction.

Reaction Mechanism and Principles

The synthesis of this compound from heptan-2-one proceeds via an acid-catalyzed α-bromination. The generally accepted mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of heptan-2-one by an acid catalyst, typically a protic acid like acetic acid. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

  • Enol Formation: A weak base, such as the conjugate base of the acid catalyst or another molecule of the ketone, removes a proton from the α-carbon (the carbon adjacent to the carbonyl group). This results in the formation of a nucleophilic enol intermediate. For an unsymmetrical ketone like heptan-2-one, two different enols can be formed. The formation of the enol is the rate-determining step of the reaction.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). This leads to the formation of a new carbon-bromine bond at the α-position.

  • Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the final product, this compound, and hydrobromic acid (HBr) as a byproduct.

The regioselectivity of the bromination (i.e., whether the bromine adds to the methyl group or the methylene group adjacent to the carbonyl) is influenced by the reaction conditions. Under acidic conditions, the reaction proceeds through the more stable, more substituted enol, which would favor bromination at the C3 position. However, bromination at the less hindered methyl group (C1) to form this compound is also a significant pathway and can be favored under certain conditions.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the final product.

PropertyHeptan-2-oneThis compound
Molecular Formula C₇H₁₄OC₇H₁₃BrO
Molecular Weight 114.19 g/mol 193.08 g/mol
Appearance Colorless liquid-
Boiling Point 151 °C-
Density 0.811 g/cm³-

Experimental Protocols

While a specific, detailed experimental protocol with a reported yield for the synthesis of this compound from heptan-2-one is not available in the readily accessible literature, a general procedure can be adapted from standard methods for the acid-catalyzed α-bromination of ketones. The following protocol is a representative example.

Materials:

  • Heptan-2-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, etc.)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.

  • Addition of Bromine: Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred heptan-2-one solution. The addition should be conducted at a rate that maintains the temperature of the reaction mixture below 10 °C. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bisulfite solution to quench any excess bromine.

    • Saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

    • Brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is a highly corrosive and toxic substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Handle bromine with extreme care and have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.

Visualizations

Signaling Pathway: Acid-Catalyzed α-Bromination of Heptan-2-one

acid_catalyzed_bromination heptanone Heptan-2-one protonated_ketone Protonated Heptan-2-one heptanone->protonated_ketone Protonation H_plus H⁺ (Acid Catalyst) H_plus->protonated_ketone enol Enol Intermediate protonated_ketone->enol Deprotonation (Rate-determining) brominated_intermediate Brominated Intermediate enol->brominated_intermediate Nucleophilic Attack Br2 Br₂ Br2->brominated_intermediate product This compound brominated_intermediate->product Deprotonation HBr HBr brominated_intermediate->HBr

Caption: Acid-catalyzed α-bromination of heptan-2-one.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Heptan-2-one in Glacial Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Add Bromine Solution (dropwise, <10 °C) cool->add_br2 stir Stir at Room Temperature add_br2->stir workup Aqueous Work-up (H₂O, CH₂Cl₂) stir->workup wash_bisulfite Wash with NaHSO₃ (aq) workup->wash_bisulfite wash_bicarbonate Wash with NaHCO₃ (aq) wash_bisulfite->wash_bicarbonate wash_brine Wash with Brine wash_bicarbonate->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end End Product: This compound purify->end

Caption: General experimental workflow for the synthesis.

Conclusion

The acid-catalyzed α-bromination of heptan-2-one is a fundamental and effective method for the synthesis of this compound. This technical guide provides the essential theoretical background, a detailed experimental protocol, and relevant data to aid researchers in the successful synthesis and application of this important chemical intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving a good yield and minimizing side products. Further optimization of the provided protocol for specific laboratory conditions may be necessary to maximize the yield and purity of the desired product.

A Technical Guide to the Physical Properties of 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the key physical properties of 1-Bromoheptan-2-one, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. The document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement.

Physical Properties of this compound

The boiling point and density are critical physical constants that are essential for the identification, purification, and handling of chemical compounds. The table below summarizes these properties for this compound.

Physical PropertyValueConditions
Boiling Point 95-97 °Cat 18 Torr[1]
Density 1.2507 g/cm³at 12 °C[1]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid substance like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] This method is suitable for small sample volumes.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)[3]

  • Beaker

  • Stirring rod or magnetic stirrer[3]

  • Clamp and stand

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into the small test tube.[4]

  • Capillary Insertion: Place the capillary tube into the test tube with the open end facing down.[4]

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly into a beaker containing a heating liquid (e.g., paraffin oil), ensuring the sample is below the liquid level.[5] Begin heating the bath gently and stir continuously to ensure uniform temperature distribution.[3]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[3]

  • Temperature Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[3] Record this temperature.

  • Repeat: For accuracy, repeat the measurement and calculate the average value.

The density of a substance is its mass per unit volume.[6]

Apparatus:

  • Pycnometer or a graduated cylinder and an electronic balance[6]

  • Beaker

  • Pipette or dropper[7]

  • Thermometer

Procedure using a Graduated Cylinder and Balance:

  • Weigh Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero. Record the mass of the empty cylinder.[6][8]

  • Measure Volume: Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[6]

  • Weigh Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass.

  • Calculate Mass of Liquid: Subtract the mass of the empty cylinder from the total mass to obtain the mass of the liquid.[8]

  • Calculate Density: Use the formula: Density = Mass / Volume.[6]

  • Temperature: Record the temperature of the liquid as density is temperature-dependent.[8]

  • Repeat: For improved precision, repeat the measurement multiple times and calculate the average density.[6][8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

G Workflow for Determining Physical Properties of this compound cluster_0 Boiling Point Determination cluster_1 Density Determination bp1 Prepare Sample in Test Tube with Capillary bp2 Set up Heating Apparatus bp1->bp2 bp3 Heat Sample and Observe Bubbles bp2->bp3 bp4 Record Temperature at Cessation of Bubbling bp3->bp4 end_bp Boiling Point bp4->end_bp d1 Weigh Empty Graduated Cylinder d2 Add Known Volume of Sample d1->d2 d3 Weigh Filled Cylinder d2->d3 d4 Calculate Mass and Density d3->d4 end_d Density d4->end_d start Start start->bp1 start->d1

Caption: Experimental workflow for determining the boiling point and density.

References

An In-depth Technical Guide to 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromoheptan-2-one (CAS No: 16339-93-8), a versatile α-haloketone intermediate relevant to organic synthesis and drug development. This document consolidates key data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and outlines its known reactivity, applications, and natural occurrence. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a seven-carbon chain with a bromine atom at the α-position relative to a carbonyl group. Its formal IUPAC name is this compound[1]. The presence of two reactive centers—the electrophilic carbonyl carbon and the carbon bearing the bromine, a good leaving group—makes it a valuable building block in synthetic chemistry.

While extensive experimental data on its physical properties is not widely published, computed properties from reliable databases provide valuable estimates. For context, the physical properties of its direct precursor, 2-heptanone, are also included.

Property This compound 2-Heptanone (Precursor)
IUPAC Name This compound[1]Heptan-2-one
CAS Number 16339-93-8[2]110-43-0[3]
Molecular Formula C₇H₁₃BrO[1][2]C₇H₁₄O[3]
Molecular Weight 193.08 g/mol [1]114.19 g/mol [3]
Canonical SMILES CCCCCC(=O)CBr[1]CCCCCC(C)=O[3]
Boiling Point Data not available151.2 °C at 760 mmHg[3]
Melting Point Data not available-35 °C[3]
Density Data not available0.8 g/cm³[3]
XLogP3-AA (Computed) 2.6[1]1.97[3]
Topological Polar Surface Area 17.1 Ų[1]17.07 Ų[3]
Solubility Soluble in common organic solventsWater solubility: 4.3 g/L (20 °C)[3]

Synthesis and Purification

The primary synthetic route to this compound is the direct α-bromination of its parent ketone, 2-heptanone. This reaction typically proceeds via an acid-catalyzed enol intermediate which then reacts with an electrophilic bromine source.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification Heptanone 2-Heptanone Reaction Alpha-Bromination Heptanone->Reaction Bromine Bromine (Br2) Bromine->Reaction Catalyst Acetic Acid (cat.) Urea Catalyst->Reaction Crude Crude this compound Reaction->Crude Purified Purified Product Crude->Purified Workup & Distillation

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: α-Bromination of 2-Heptanone

This protocol is adapted from established methods for the α-bromination of ketones[4].

Materials:

  • 2-Heptanone (1.0 eq)

  • Liquid Bromine (Br₂) (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Urea (optional, to control reaction)[4]

  • Dichloromethane (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptanone (1.0 eq) in dichloromethane.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add liquid bromine (1.0 eq), dissolved in a small amount of dichloromethane, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Spectroscopic Profile

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~4.0 - 4.2Singlet (s)
~2.6 - 2.8Triplet (t)
~1.5 - 1.7Multiplet (m)
~1.2 - 1.4Multiplet (m)
~0.8 - 1.0Triplet (t)
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm) Assignment
~200 - 205C=O (Ketone)
~40 - 45-CH₂-C(=O)-
~35 - 40-CH₂Br
~30 - 35-CH₂-CH₂-C(=O)-
~20 - 25CH₃-CH₂-CH₂-
~13 - 15CH₃-
Table 4: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group
~2960-2850C-H (Alkyl) stretch
~1720-1740C=O (Ketone) stretch
~1465C-H (Alkyl) bend
~600-700C-Br stretch
Table 5: Predicted Mass Spectrometry Fragmentation
m/z Value Possible Fragment Ion
192 / 194[M]⁺ (Molecular ion peak, ~1:1 ratio due to ⁷⁹Br/⁸¹Br)
113[M - Br]⁺
99[M - CH₂Br]⁺ or [C₅H₉CO]⁺
57[C₄H₉]⁺

Reactivity and Applications in Drug Development

As an α-haloketone, this compound is a bifunctional molecule that serves as a potent electrophile. Its reactivity is dominated by nucleophilic substitution at the C1 position and nucleophilic addition at the C2 (carbonyl) position.

Reactivity_Pathway BHO This compound Product Substituted Product (e.g., Thiazole, β-Ketoamine) BHO->Product Nu Nucleophile (e.g., Thioamide, Amine) Nu->Product SN2 Attack Side_Product HBr Product->Side_Product Elimination

Caption: General reactivity of this compound with nucleophiles.
Synthesis of Heterocycles

A primary application of this compound is in the construction of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. A notable example is the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 5-Pentyl-1,3-thiazole [5]

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add thioformamide (1.1 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate to neutralize the HBr byproduct.

  • Dry the organic layer, remove the solvent, and purify the resulting 5-pentyl-1,3-thiazole, a key structural motif in various biologically active molecules[5].

Other Synthetic Applications
  • β-Ketoamine Synthesis: this compound reacts with amines, such as pyrrolidine, to form β-ketoamines, which are important intermediates in organic synthesis.

  • Alkylation: It can be used as an alkylating agent to introduce the 2-oxoheptyl moiety onto various nucleophilic substrates. However, its high reactivity can sometimes lead to undesired side reactions, such as the formation of tricyclic compounds in certain complex syntheses.

Natural Occurrence and Biosynthesis

Interestingly, this compound is not solely a synthetic reagent. It has been identified as a naturally occurring compound in marine environments. Extracts from the green marine alga Penicillus capitatus contain a bromoperoxidase enzyme that catalyzes the incorporation of bromide ions into organic substrates[6][7]. This enzymatic process, in the presence of 3-oxooctanoic acid, produces a range of brominated metabolites, including 1-bromo-2-heptanone, 1,1-dibromo-2-heptanone, and bromoform[6][8][9]. The biosynthesis of such halometabolites is believed to be part of the alga's chemical defense mechanism[10].

Biosynthesis_Flow Precursor Organic Precursors (e.g., 3-Oxooctanoic acid) Enzyme Bromoperoxidase + H₂O₂ + Br⁻ Precursor->Enzyme BHO This compound Enzyme->BHO Other Other Brominated Metabolites Enzyme->Other

Caption: Simplified logic of the biosynthesis of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Table 6: GHS Hazard and Precautionary Information[1]
Pictogram(s) Danger
Signal Word Danger
Hazard Statement(s) H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.
Precautionary Statement(s) P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately. P405: Store locked up.

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

References

An In-depth Technical Guide to 1-Bromoheptan-2-one for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Halogenated Ketone Building Block in Synthetic Chemistry

This technical guide provides a comprehensive overview of 1-Bromoheptan-2-one, a valuable halogenated ketone intermediate in organic synthesis. While not widely documented as a direct modulator of signaling pathways, its utility as a precursor for a variety of heterocyclic and carbocyclic scaffolds makes it a compound of interest for medicinal chemists and drug development professionals. This document details its commercial availability, physicochemical properties, and key synthetic applications, offering a technical resource for its potential use in research and development.

Commercial Availability

This compound is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and manufacturing purposes. It is typically offered in various purities, commonly 95% or higher, and in quantities ranging from grams to kilograms.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich-Inquire
ChemScene≥95%Inquire
MOLBASE99%500g
ChemicalBook-Inquire
Fluorochem-Inquire

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is crucial for its safe handling and effective use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 2: Physical and Chemical Properties of this compound [1]

PropertyValue
CAS Number 16339-93-8
Molecular Formula C₇H₁₃BrO
Molecular Weight 193.08 g/mol
Boiling Point 95-97 °C at 18 Torr
Density 1.2507 g/cm³ at 12 °C
Appearance Not specified (typically a liquid)
Solubility Insoluble in water; soluble in common organic solvents
Storage Temperature 2-8°C under inert gas (e.g., Argon)

Table 3: Safety and Hazard Information for this compound [1]

Hazard StatementGHS ClassificationPrecautionary Statements
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1B)P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P363, P501
H335: May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationP261, P271, P304+P340, P312, P403+P233, P405

Experimental Protocols

While specific experimental protocols for the synthesis and reactions of this compound are not extensively detailed in publicly available literature, general methods for the synthesis of α-bromo ketones and their subsequent reactions are well-established.

Synthesis of this compound via Bromination of 2-Heptanone

This protocol describes a general method for the acid-catalyzed bromination of a ketone, which can be adapted for the synthesis of this compound from 2-Heptanone.

Materials:

  • 2-Heptanone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Water

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Heptanone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Bromine (1 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

G Synthesis of this compound start 2-Heptanone reaction Bromination start->reaction reagents Br2, Acetic Acid reagents->reaction workup Aqueous Workup reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis using this compound

This protocol illustrates a common application of α-bromo ketones in the synthesis of thiazole derivatives, which are prevalent scaffolds in medicinal chemistry.

Materials:

  • This compound

  • Thioamide (e.g., Thiourea)

  • Ethanol or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the thioamide (1 equivalent) in ethanol.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-4-pentylthiazole derivative.

G Hantzsch Thiazole Synthesis start1 This compound reaction Condensation/ Cyclization start1->reaction start2 Thioamide start2->reaction product Thiazole Derivative reaction->product G Conceptual Kinase Signaling Pathway Inhibition cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellGrowth Cell Growth and Proliferation TranscriptionFactor->CellGrowth Gene Expression Inhibitor Hypothetical Inhibitor (derived from this compound) Inhibitor->Kinase1 Inhibition

References

An In-depth Technical Guide to the Stability and Storage of 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromoheptan-2-one (CAS No. 16339-98-8). As an α-bromo ketone, this compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical intermediates. Understanding its stability profile is critical for ensuring experimental reproducibility, maintaining reagent purity, and ensuring laboratory safety.

Core Chemical Properties and Stability Profile

This compound is a reactive organic compound due to the presence of two key functional groups: a ketone and a bromine atom on the alpha-carbon. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. The stability of this compound is influenced by several factors, including temperature, light, and the presence of moisture or incompatible chemicals.

Summary of Storage and Stability Data
ParameterRecommended Condition/ValueSource
Storage Temperature 4°C[1]
Purity (Typical) ≥95%[1]
Molecular Formula C₇H₁₃BrO[1]
Molecular Weight 193.08 g/mol [1][2]
Hazards Causes severe skin burns and eye damage; May cause respiratory irritation.[2]

Factors Affecting Stability

The chemical stability of this compound is contingent upon several environmental and chemical factors. The diagram below illustrates the key relationships influencing the degradation of this compound.

Factors Affecting this compound Stability cluster_environmental Environmental Factors cluster_chemical Chemical Factors Temperature Temperature Decomposition Decomposition Temperature->Decomposition Accelerates Light Light Light->Decomposition May Induce Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Enables Bases Bases Elimination/Rearrangement Elimination/Rearrangement Bases->Elimination/Rearrangement Promotes Nucleophiles Nucleophiles Substitution Substitution Nucleophiles->Substitution Reacts with This compound This compound This compound->Decomposition This compound->Hydrolysis This compound->Elimination/Rearrangement This compound->Substitution

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a general and widely used method for the preparation of α-bromo ketones is the direct bromination of the corresponding ketone.

General Protocol for the Synthesis of α-Bromo Ketones

This protocol describes a general method for the α-bromination of a ketone, which can be adapted for the synthesis of this compound from 2-heptanone.

Materials:

  • 2-Heptanone

  • Bromine (Br₂)

  • Glacial Acetic Acid or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-heptanone in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the color of bromine disappears, indicating the completion of the reaction.

  • Carefully pour the reaction mixture into a separatory funnel containing cold water and an organic solvent for extraction.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product may be purified by vacuum distillation or column chromatography.

Recommended Handling and Storage Workflow

Proper handling and storage are paramount to maintain the integrity of this compound and to ensure the safety of laboratory personnel. The following flowchart outlines the recommended workflow from receiving the compound to its long-term storage.

Recommended Handling and Storage Workflow for this compound cluster_storage_conditions Storage Conditions Start Start Receive Compound Receive Compound Start->Receive Compound Inspect Container Inspect Container Receive Compound->Inspect Container Store Immediately Store Immediately Inspect Container->Store Immediately Intact Quarantine & Report Quarantine & Report Inspect Container->Quarantine & Report Damaged Use in Fume Hood Use in Fume Hood Store Immediately->Use in Fume Hood Temperature: 4°C Temperature: 4°C Store Immediately->Temperature: 4°C Wear PPE Wear PPE Use in Fume Hood->Wear PPE Weigh/Dispense Weigh/Dispense Wear PPE->Weigh/Dispense Seal Tightly Seal Tightly Weigh/Dispense->Seal Tightly Return to Storage Return to Storage Seal Tightly->Return to Storage End End Return to Storage->End Return to Storage->Temperature: 4°C Container: Tightly sealed Container: Tightly sealed Atmosphere: Inert gas (optional) Atmosphere: Inert gas (optional) Location: Cool, dry, dark Location: Cool, dry, dark

Caption: Recommended workflow for handling and storing this compound.

References

An In-depth Technical Guide to the Safety Data for 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Bromoheptan-2-one (CAS No. 16339-93-8), a key intermediate in various synthetic applications. This document consolidates critical information from its Safety Data Sheet (SDS), including physical and chemical properties, toxicological data, and handling procedures, to ensure safe laboratory practices.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₇H₁₃BrO[1]
Molecular Weight 193.08 g/mol [1]
CAS Number 16339-93-8[1]
Appearance Solid, semi-solid, or liquid[2]
Boiling Point 95-97 °C at 18 TorrChemicalBook
Storage Temperature 2-8°C, under inert atmosphere[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is crucial for ensuring user safety.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationSkin Corrosion 1BH314: Causes severe skin burns and eye damage[1]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H335: May cause respiratory irritation[1]

Signal Word: Danger[1]

Hazard Pictograms:

  • Corrosion

  • Irritant

Toxicological Information

Analogous CompoundToxicity Data
BromoacetoneInhalation LC50 (rat): 0.056 mg/L/4H
BromoacetoneLCLo (inhalation, human): 572 ppm/10M

It is imperative to handle this compound with the assumption of high toxicity, similar to other α-bromoketones.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemical substances.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This in vitro test is designed to identify corrosive substances by assessing their effect on a reconstructed human epidermis model. The principle is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.

Methodology:

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model is used.

  • Application: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed to the chemical for defined periods.

  • Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

  • Classification: A substance is classified as corrosive if it causes a significant decrease in cell viability below a defined threshold.

Acute Inhalation Toxicity (OECD 403)

This guideline provides a method to assess the health hazards of short-term exposure to a substance by inhalation.

Methodology:

  • Test Animals: Typically, rats are used.

  • Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (usually 4 hours).

  • Concentrations: A range of concentrations are tested to determine the median lethal concentration (LC50).

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Handling and Safety Precautions

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary PPE for handling this compound.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) ppe_main Handling this compound ppe_eyes Eye Protection (Safety Goggles/Face Shield) ppe_main->ppe_eyes ppe_hands Hand Protection (Chemical-resistant Gloves) ppe_main->ppe_hands ppe_body Body Protection (Lab Coat/Chemical Apron) ppe_main->ppe_body ppe_respiratory Respiratory Protection (Use in a Fume Hood) ppe_main->ppe_respiratory

Caption: Required PPE for handling this compound.

Spill Response Workflow

In the event of a spill, a clear and immediate response is critical to mitigate risks. The following workflow outlines the necessary steps.

Spill_Response spill Spill of This compound Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Personal Risk evacuate->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes large_spill Large Spill or Unknown Risk small_spill->large_spill No absorb Absorb with Inert Material (e.g., Vermiculite, Sand) ppe->absorb collect Collect & Place in Sealed Waste Container absorb->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste as Hazardous Material clean->dispose contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs

Caption: Logical workflow for handling a spill of this compound.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C under an inert atmosphere.

Disposal: Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter the environment.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its corrosive and irritant properties. This guide provides essential safety information to support its use in research and development. Users should always consult the full Safety Data Sheet provided by the supplier before handling this chemical and ensure that appropriate engineering controls and personal protective equipment are in place. A thorough understanding and implementation of these safety measures are paramount for protecting personnel and the environment.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromoheptan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptan-2-one is a versatile bifunctional organic molecule possessing both a ketone carbonyl group and a reactive α-bromo substituent. This unique structural arrangement makes it a valuable intermediate in a variety of organic transformations, enabling the synthesis of a diverse range of compounds, particularly heterocyclic systems and functionalized carbonyl derivatives. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the carbonyl group and the adjacent methylene protons allow for a range of classical ketone and enolate chemistries. These application notes provide an overview of key synthetic applications of this compound and detailed protocols for its use.

Key Synthetic Applications

This compound serves as a key building block in several important classes of organic reactions:

  • Hantzsch Thiazole Synthesis: A classic method for the construction of thiazole rings, which are prevalent in many biologically active molecules and pharmaceuticals.

  • Imidazole Synthesis: Formation of the imidazole core, another critical heterocycle in medicinal chemistry.

  • Favorskii Rearrangement: A base-induced rearrangement to produce carboxylic acid derivatives, offering a route to branched-chain fatty acid esters.

  • O-Alkylation of Phenols: Introduction of a heptan-2-one moiety onto a phenolic oxygen, a common strategy for modifying the properties of phenolic compounds.

  • N-Alkylation of Amines: Functionalization of primary and secondary amines to introduce the heptan-2-one scaffold.

These reactions highlight the utility of this compound in generating molecular complexity and accessing important structural motifs for drug discovery and development.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea, to yield a thiazole derivative. The reaction of this compound with thiourea provides a straightforward route to 2-amino-4-pentylthiazole, a potentially bioactive scaffold.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Nucleophilic Attack SN2 Attack by Sulfur This compound->Nucleophilic Attack Thiourea Thiourea Thiourea->Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization Intermediate Formation Dehydration Dehydration Intramolecular Cyclization->Dehydration 2-Amino-4-pentylthiazole 2-Amino-4-pentylthiazole Dehydration->2-Amino-4-pentylthiazole

Hantzsch Thiazole Synthesis Workflow

Experimental Protocol: Synthesis of 2-Amino-4-pentylthiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound and thiourea in ethanol.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
ProductReactantsSolventTemperatureTimeYield
2-Amino-4-pentylthiazoleThis compound, ThioureaEthanolReflux2-4 h75-85%

Yields are typical and may vary depending on reaction scale and purification method.

Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones in the presence of a base leads to the formation of carboxylic acid derivatives. When this compound is treated with an alkoxide, such as sodium methoxide, it undergoes rearrangement to form a methyl ester of a branched carboxylic acid, specifically methyl 2-methylheptanoate.

Favorskii_Rearrangement cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation Sodium Methoxide Sodium Methoxide Sodium Methoxide->Enolate Formation Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate Formation->Cyclopropanone Intermediate Intramolecular SN2 Nucleophilic Attack Nucleophilic Attack Cyclopropanone Intermediate->Nucleophilic Attack by MeO- Ring Opening Ring Opening Nucleophilic Attack->Ring Opening Methyl 2-methylheptanoate Methyl 2-methylheptanoate Ring Opening->Methyl 2-methylheptanoate

Favorskii Rearrangement Mechanism

Experimental Protocol: Synthesis of Methyl 2-methylheptanoate

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (2.2 eq)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a fresh solution of sodium methoxide in anhydrous methanol in a flame-dried flask under an inert atmosphere.

  • Dissolve this compound in anhydrous diethyl ether.

  • At 0 °C, add the solution of this compound to the sodium methoxide solution.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Quantitative Data
ProductReactantsSolventTemperatureTimeYield
Methyl 2-methylheptanoateThis compound, Sodium methoxideMethanol/EtherReflux4 h70-80%

Yields are typical and may vary depending on reaction scale and purification method.

Imidazole Synthesis

The reaction of an α-haloketone with an amidine is a common method for the synthesis of imidazoles. This compound can react with benzamidine to yield 2-phenyl-4-pentylimidazole, a scaffold with potential applications in materials science and medicinal chemistry.

Experimental Protocol: Synthesis of 2-Phenyl-4-pentylimidazole

Materials:

  • This compound (1.0 eq)

  • Benzamidine hydrochloride (1.1 eq)

  • Sodium bicarbonate (2.2 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine this compound, benzamidine hydrochloride, and sodium bicarbonate in ethanol.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Quantitative Data
ProductReactantsSolventTemperatureTimeYield
2-Phenyl-4-pentylimidazoleThis compound, Benzamidine hydrochlorideEthanolReflux6-8 h65-75%

Yields are typical and may vary depending on reaction scale and purification method.

O-Alkylation of Phenols

This compound can be used as an alkylating agent in the Williamson ether synthesis to introduce a heptan-2-one moiety onto a phenolic oxygen. This modification can significantly alter the lipophilicity and other physicochemical properties of the parent phenol.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenol Phenol Phenoxide Formation Phenoxide Formation Phenol->Phenoxide Formation This compound This compound SN2 Attack SN2 Attack This compound->SN2 Attack Electrophile Base K2CO3 Base->Phenoxide Formation Phenoxide Formation->SN2 Attack Nucleophile 1-Phenoxyheptan-2-one 1-Phenoxyheptan-2-one SN2 Attack->1-Phenoxyheptan-2-one

O-Alkylation of Phenol Workflow

Experimental Protocol: Synthesis of 1-Phenoxyheptan-2-one

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetone or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of phenol in acetone or DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound to the mixture.

  • Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Quantitative Data
ProductReactantsSolventTemperatureTimeYield
1-Phenoxyheptan-2-onePhenol, this compound, K₂CO₃AcetoneReflux12-24 h80-90%

Yields are typical and may vary depending on reaction scale and purification method.

N-Alkylation of Amines

Similar to O-alkylation, this compound can serve as an electrophile for the N-alkylation of primary and secondary amines. This reaction provides a direct route to secondary or tertiary amines containing the heptan-2-one functionality.

Experimental Protocol: Synthesis of N-Benzyl-1-aminoheptan-2-one

Materials:

  • Benzylamine (2.0 eq)

  • This compound (1.0 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzylamine and triethylamine in DCM or acetonitrile.

  • Add this compound dropwise to the solution at room temperature.

  • Stir the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data
ProductReactantsSolventTemperatureTimeYield
N-Benzyl-1-aminoheptan-2-oneBenzylamine, this compound, TriethylamineDCMRoom Temp.8-12 h70-85%

Yields are typical and may vary depending on reaction scale and purification method. The use of excess amine helps to minimize dialkylation.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a range of transformations, including the construction of important heterocyclic scaffolds and the functionalization of phenols and amines, makes it a key tool for researchers in the fields of medicinal chemistry and drug development. The protocols provided herein offer a starting point for the exploration of its synthetic potential.

1-Bromoheptan-2-one: Application Notes and Protocols for Alkylating Agent Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptan-2-one is an α-bromo ketone that serves as a versatile alkylating agent in organic synthesis. The presence of a bromine atom adjacent to a carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the introduction of a heptan-2-one moiety onto a variety of nucleophilic substrates, making it a valuable building block in the synthesis of diverse molecular scaffolds, including heterocyclic compounds and potential pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent.

While specific literature on this compound is limited, the protocols and applications described herein are based on the well-established reactivity of α-halo ketones.

Chemical Properties

PropertyValue
Molecular Formula C₇H₁₃BrO[1]
Molecular Weight 193.08 g/mol [1]
CAS Number 16339-93-8[1]
Appearance Not specified (typically a liquid)
Boiling Point Not specified
Solubility Soluble in common organic solvents

Applications in Organic Synthesis

This compound is a valuable reagent for the alkylation of a wide range of nucleophiles. The resulting products can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Alkylation of Amines

The reaction of this compound with primary or secondary amines leads to the formation of α-amino ketones. These compounds are important precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines.

General Reaction: R¹R²NH + Br-CH₂-CO-(CH₂)₄-CH₃ → R¹R²N-CH₂-CO-(CH₂)₄-CH₃ + HBr

Experimental Protocols

Protocol 1: Synthesis of N-substituted-1-aminoheptan-2-ones

This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the amine (1.0 eq) and base (1.2 eq) in the chosen solvent, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Quantitative Data (Hypothetical):

AmineBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃ACN50685
BenzylamineEt₃NDMFRT1292
MorpholineK₂CO₃ACN60488
Protocol 2: Synthesis of 2-substituted Thiophenes (Hantzsch Thiophene Synthesis)

This protocol outlines a general procedure for the synthesis of a thiophene derivative via the reaction of this compound with a β-thioxoamide.

Materials:

  • This compound

  • β-thioxoamide (e.g., thioacetamide)

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve the β-thioxoamide (1.0 eq) in ethanol and add the base (1.0 eq).

  • To this solution, add this compound (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor for completion (TLC or LC-MS).

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Amine Alkylation

Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine (1.0 eq) ReactionVessel Reaction at RT or Heat Amine->ReactionVessel Base Base (1.2 eq) Base->ReactionVessel AlkylatingAgent This compound (1.1 eq) AlkylatingAgent->ReactionVessel Solvent Solvent Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product N-substituted-1-aminoheptan-2-one Chromatography->Product Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Inhibitor Synthesized Inhibitor (Derivative of this compound) Inhibitor->Kinase2 Inhibits

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis with 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[1][2] Thiazole moieties are prevalent in a vast array of biologically active compounds and pharmaceuticals, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development. These derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.

This document provides detailed application notes and a comprehensive protocol for the Hantzsch thiazole synthesis using 1-bromoheptan-2-one as the α-haloketone substrate. The reaction with thiourea will be highlighted, yielding 2-amino-4-pentylthiazole, a valuable building block for further chemical elaboration.

Reaction Principle

The Hantzsch thiazole synthesis proceeds through a two-step mechanism:

  • S-alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to displace the halide and form an isothioamide intermediate.[3]

  • Cyclization and Dehydration: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group, forming a five-membered heterocyclic ring. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic thiazole ring.[3]

Application Notes

  • Substrate Scope: The Hantzsch synthesis is broadly applicable to a wide range of α-haloketones and thioamides. While aromatic α-haloketones are commonly used, aliphatic substrates such as this compound are also effective, leading to the formation of 4-alkyl-substituted thiazoles.

  • Thioamide Selection: Thiourea is a readily available and commonly used thioamide that results in the formation of 2-aminothiazoles. Substituted thioamides can also be employed to introduce various functionalities at the 2-position of the thiazole ring.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent, such as ethanol or methanol, and is often accelerated by heating.[3] Reaction times can vary from 30 minutes to several hours depending on the reactivity of the substrates and the reaction temperature.

  • Work-up Procedure: The thiazole product is often obtained as its hydrohalide salt, which can be neutralized with a mild base (e.g., sodium carbonate or sodium bicarbonate) to precipitate the free thiazole.[1] The product can then be isolated by filtration and purified by recrystallization.

  • Characterization: The synthesized thiazole derivatives can be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Melting point determination is also a useful method for assessing purity.[3]

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis with various aliphatic α-bromoketones and thiourea, providing an expected range for the synthesis with this compound.

α-BromoketoneThioamideProductSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-butanoneThiourea2-Amino-4-ethylthiazoleEthanolReflux285-95
1-Bromo-3-methyl-2-butanoneThiourea2-Amino-4-isopropylthiazoleMethanol60380-90
This compound Thiourea 2-Amino-4-pentylthiazole Ethanol Reflux 2-4 85-95 (Expected)
1-Bromo-2-octanoneThiourea2-Amino-4-hexylthiazoleEthanolReflux388
3-Bromopentan-2-oneThiourea2-Amino-4-methyl-5-ethylthiazoleMethanol60482

Experimental Protocols

Synthesis of 2-Amino-4-pentylthiazole from this compound and Thiourea

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[3][4]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.5-1.0 M with respect to the this compound.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Reaction Completion: After the starting material is consumed (typically 2-4 hours), remove the heat source and allow the reaction mixture to cool to room temperature.

  • Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[1] The volume of the sodium carbonate solution should be approximately 4-5 times the volume of the reaction mixture.

  • Product Isolation: Stir the resulting suspension for 15-20 minutes. The 2-amino-4-pentylthiazole product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of 2-Amino-4-pentylthiazole:

  • ¹H NMR: Expect signals corresponding to the aromatic proton on the thiazole ring, the protons of the pentyl chain, and the protons of the amino group.

  • ¹³C NMR: Expect signals for the carbon atoms of the thiazole ring and the pentyl group.

  • IR (KBr): Look for characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-H stretching of the alkyl chain.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of 2-amino-4-pentylthiazole should be observed.

Visualizations

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Hantzsch_Workflow start Start: Combine This compound & Thiourea add_solvent Add Ethanol start->add_solvent reflux Heat to Reflux (2-4 hours) add_solvent->reflux cool Cool to Room Temperature reflux->cool neutralize Pour into 5% Na₂CO₃ Solution cool->neutralize precipitate Stir to Precipitate Product neutralize->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Product filter->dry characterize Characterize Product (NMR, IR, MS, MP) dry->characterize end End: Pure 2-Amino-4-pentylthiazole characterize->end

Caption: Experimental Workflow for Hantzsch Synthesis.

References

Application Notes and Protocols: Synthesis of 2-Amino-4-pentylthiazole via Reaction of 1-Bromoheptan-2-one with Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of α-haloketones with thiourea, known as the Hantzsch thiazole synthesis, is a cornerstone method for the preparation of 2-aminothiazole derivatives.[1][2] This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its wide spectrum of pharmacological activities.[3][4] 2-aminothiazole scaffolds are found in a variety of clinically used drugs and exhibit activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]

This document provides detailed application notes and a protocol for the synthesis of 2-amino-4-pentylthiazole from 1-bromoheptan-2-one and thiourea. The resulting compound serves as a valuable building block for the development of novel therapeutic agents.

Reaction Principle

The synthesis proceeds via the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone (this compound) and a thioamide (thiourea). The reaction involves the initial formation of an isothiouronium salt, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product.[1] This method is generally characterized by high yields and operational simplicity.[1]

Applications in Drug Development

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry.[6] The synthesis of 2-amino-4-pentylthiazole provides a versatile intermediate for further functionalization. The amino group at the 2-position can be readily modified to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug design.[4] Derivatives of 2-aminothiazoles have shown promise as inhibitors of various enzymes and receptors, making them attractive candidates for the development of new drugs targeting a range of diseases.[3][5]

Experimental Protocol: Synthesis of 2-Amino-4-pentylthiazole

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[7]

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (10 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the hydrobromic acid formed during the reaction. Stir the mixture for 15-20 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent using a Büchner funnel.

  • Solvent Removal: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain pure 2-amino-4-pentylthiazole.[7]

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Reactant 1 This compoundC₇H₁₃BrO193.08
Reactant 2 ThioureaCH₄N₂S76.12
Product 2-Amino-4-pentylthiazoleC₈H₁₄N₂S170.28

Table 2: Representative Reaction Parameters and Yields

ParameterValueReference
Solvent Ethanol[7]
Temperature Reflux (~78°C)[7]
Reaction Time 2 - 4 hours[7]
Typical Yield 85 - 95%[7]

Note: The provided yield is based on analogous reactions and may vary depending on the specific experimental conditions.

Visualizations

Caption: Reaction mechanism for the Hantzsch synthesis of 2-amino-4-pentylthiazole.

Experimental_Workflow start Start reactants Combine this compound and Thiourea in Ethanol start->reactants reflux Reflux Reaction Mixture (2-4 hours at ~78°C) reactants->reflux cool Cool to Room Temperature reflux->cool evaporate1 Remove Solvent (Rotary Evaporation) cool->evaporate1 neutralize Neutralize with Saturated Sodium Bicarbonate Solution evaporate1->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry filter Filter dry->filter evaporate2 Remove Solvent (Rotary Evaporation) filter->evaporate2 purify Purify Crude Product (Recrystallization or Chromatography) evaporate2->purify product Pure 2-Amino-4-pentylthiazole purify->product

Caption: Experimental workflow for the synthesis of 2-amino-4-pentylthiazole.

References

Application Notes and Protocols for the Favorskii Rearrangement of 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Favorskii rearrangement is a versatile and powerful reaction in organic synthesis that facilitates the conversion of α-halo ketones into carboxylic acid derivatives, such as carboxylic acids, esters, and amides.[1][2] This base-catalyzed rearrangement proceeds through a characteristic cyclopropanone intermediate, often leading to a skeletal reorganization of the carbon framework.[2][3] The choice of base dictates the final product; hydroxides yield carboxylic acids, alkoxides produce esters, and amines result in amides.[2][3]

This document provides detailed application notes and protocols for the Favorskii rearrangement of the acyclic α-bromo ketone, 1-bromoheptan-2-one. This reaction is a valuable tool for the synthesis of branched-chain carboxylic acid esters, which are important intermediates in the pharmaceutical and agrochemical industries.

Reaction Mechanism and Regioselectivity

The generally accepted mechanism for the Favorskii rearrangement of an enolizable α-halo ketone involves the following steps:[2][3]

  • Enolate Formation: A base abstracts an acidic α'-proton from the ketone, forming an enolate.

  • Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack, displacing the bromide ion to form a transient cyclopropanone intermediate.

  • Nucleophilic Attack: The alkoxide (in this case, methoxide) attacks the carbonyl carbon of the cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring. This ring-opening is regioselective and proceeds to form the more stable carbanion.[3][4] For this compound, the cyclopropanone intermediate is unsymmetrical. The ring will open to form the more stable carbanion, which is the one stabilized by the pentyl group (a primary carbanion is more stable than a methyl carbanion).

  • Protonation: The resulting carbanion is protonated by the solvent (methanol) to yield the final ester product.

Due to the regioselectivity of the ring-opening step, the major product expected from the Favorskii rearrangement of this compound using sodium methoxide is methyl 2-methylhexanoate, with methyl heptanoate being a potential minor product.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

Objective: To synthesize the α-bromo ketone starting material, this compound, from heptan-2-one.

Materials:

  • Heptan-2-one

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove unreacted bromine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Protocol 2: Favorskii Rearrangement of this compound

Objective: To synthesize methyl 2-methylhexanoate via the Favorskii rearrangement of this compound.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Cannula

  • Magnetic stirrer

  • Ice bath

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure: [1]

  • Prepare a fresh solution of sodium methoxide in methanol by carefully dissolving sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere (Argon or Nitrogen).[1]

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.[1]

  • Cool the sodium methoxide solution to 0 °C in an ice bath.

  • Transfer the solution of this compound to the sodium methoxide solution via cannula under an inert atmosphere. A white slurry is expected to form.[1]

  • Allow the reaction mixture to warm to room temperature and then heat it to 55 °C in a preheated oil bath under reflux for 4 hours.[1] Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.[1]

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by silica gel flash chromatography to obtain the desired methyl 2-methylhexanoate. A yield of around 78% can be expected based on similar substrates.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue/DescriptionReference
Starting Material This compound-
Base Sodium methoxide (NaOMe)[1]
Solvent Methanol (MeOH) / Diethyl ether (Et₂O)[1]
Reaction Temperature 55 °C[1]
Reaction Time 4 hours[1]
Major Product Methyl 2-methylhexanoate[3][4]
Minor Product Methyl heptanoate[3][4]
Expected Yield ~78% (based on analogous reactions)[1]

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₇H₁₃BrO193.08-
Methyl 2-methylhexanoateC₈H₁₆O₂144.21~165-167
Methyl heptanoateC₈H₁₆O₂144.21172-173

Visualizations

Favorskii_Mechanism cluster_start Starting Material & Enolate Formation cluster_cyclo Cyclopropanone Formation cluster_attack Nucleophilic Attack cluster_opening Ring Opening & Protonation start This compound enolate Enolate start->enolate + NaOMe - MeOH cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Br⁻ tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + MeO⁻ carbanion Carbanion tetrahedral->carbanion Ring Opening product Methyl 2-methylhexanoate (Major Product) carbanion->product + MeOH - MeO⁻

Caption: Reaction mechanism of the Favorskii rearrangement.

Experimental_Workflow start 1. Prepare NaOMe solution in MeOH dissolve 2. Dissolve this compound in Et₂O start->dissolve mix 3. Add ketone solution to NaOMe solution at 0°C dissolve->mix reflux 4. Heat to 55°C for 4 hours mix->reflux quench 5. Quench with saturated NH₄Cl at 0°C reflux->quench extract 6. Extract with Et₂O quench->extract wash 7. Wash with brine extract->wash dry 8. Dry over MgSO₄ wash->dry concentrate 9. Concentrate under reduced pressure dry->concentrate purify 10. Purify by column chromatography concentrate->purify product Final Product: Methyl 2-methylhexanoate purify->product

References

Application Notes and Protocols: 1-Bromoheptan-2-one in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptan-2-one is a versatile α-bromo ketone that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. Its bifunctional nature, possessing both a reactive bromine atom and a ketone carbonyl group, allows for the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thiazole and imidazole derivatives, which are key intermediates in drug discovery. Additionally, the potential application of this compound in the Favorskii rearrangement for the synthesis of carboxylic acid derivatives is discussed.

Key Applications and Synthetic Pathways

This compound is a key starting material for the synthesis of substituted thiazoles and imidazoles. These heterocyclic cores are present in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-halo ketone, such as this compound, with a thiourea derivative.[3][4] This reaction provides a straightforward route to 2-amino-4-pentylthiazole, a potential pharmaceutical intermediate.

Reaction Scheme: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis start This compound intermediate Thiazoline Intermediate start->intermediate Reaction with Thiourea thiourea Thiourea thiourea->intermediate product 2-Amino-4-pentylthiazole intermediate->product Dehydration & Aromatization caption Hantzsch synthesis of 2-amino-4-pentylthiazole.

Caption: Hantzsch synthesis of 2-amino-4-pentylthiazole.

Imidazole Synthesis

Substituted imidazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory and antifungal properties.[2][5] this compound can be used to synthesize 4-pentyl-1H-imidazole through a reaction with formamidine acetate in liquid ammonia.[6][7]

Reaction Scheme: Imidazole Synthesis

Imidazole_Synthesis start This compound intermediate Condensation Intermediate start->intermediate Condensation formamidine Formamidine Acetate formamidine->intermediate product 4-Pentyl-1H-imidazole intermediate->product Cyclization & Aromatization caption Synthesis of 4-pentyl-1H-imidazole.

Caption: Synthesis of 4-pentyl-1H-imidazole.

Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems.[8][9] For an acyclic α-bromo ketone like this compound, the rearrangement can yield branched carboxylic acid derivatives, such as 2-methylhexanoic acid, which can be valuable chiral building blocks.

Reaction Scheme: Favorskii Rearrangement

Favorskii_Rearrangement start This compound intermediate Cyclopropanone Intermediate start->intermediate Enolate formation & Cyclization base Base (e.g., NaOH) base->intermediate product 2-Methylhexanoic Acid intermediate->product Nucleophilic attack & Ring opening caption Favorskii rearrangement of this compound. Hantzsch_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve reactants in Ethanol B 2. Reflux for 4-6 hours A->B C 3. Cool and Neutralize B->C D 4. Extract with Ethyl Acetate C->D E 5. Wash and Dry D->E F 6. Evaporate Solvent E->F G 7. Column Chromatography F->G Product Product G->Product 2-Amino-4-pentylthiazole caption Workflow for Hantzsch thiazole synthesis. Imidazole_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. React in Liquid Ammonia B 2. Stir at Room Temperature A->B C 3. Evaporate Ammonia B->C D 4. Extract with Chloroform C->D E 5. Wash and Dry D->E F 6. Evaporate Solvent E->F G 7. Column Chromatography F->G Product Product G->Product 4-Pentyl-1H-imidazole caption Workflow for imidazole synthesis. Favorskii_Workflow cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification A 1. Dissolve NaOH in Water B 2. Add this compound A->B C 3. Reflux for 2-3 hours B->C D 4. Cool and Wash with Ether C->D E 5. Acidify Aqueous Layer D->E F 6. Extract with Ether E->F G 7. Wash and Dry F->G H 8. Evaporate Solvent G->H I 9. Vacuum Distillation H->I Product Product I->Product 2-Methylhexanoic Acid caption Workflow for Favorskii rearrangement.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptan-2-one is a versatile bifunctional molecule containing both a ketone and an α-bromo ketone moiety. This unique structure allows for a variety of synthetic transformations. However, the reactivity of both functional groups can lead to a lack of chemoselectivity in many reactions. To achieve desired chemical outcomes, it is often necessary to temporarily "mask" or protect the ketone carbonyl group. This application note provides detailed protocols and strategies for the protection of the ketone in this compound, enabling selective reactions at the α-carbon bearing the bromine atom. The most common and effective protecting groups for ketones are acetals and thioacetals, which are stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases.[1][2][3][4]

Challenges in Reactions with this compound

Direct reactions of this compound with nucleophiles or bases can lead to several undesired side reactions:

  • Nucleophilic attack at the carbonyl: Strong nucleophiles like Grignard reagents or organolithiums will preferentially attack the electrophilic carbonyl carbon.[2][5][6]

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a characteristic rearrangement to form carboxylic acid derivatives, a reaction known as the Favorskii rearrangement.[7][8][9][10] Protecting the ketone group prevents the initial enolate formation required for this rearrangement.

Protecting Group Strategies

The most effective strategy to circumvent these challenges is the protection of the ketone functional group. The ideal protecting group should be easy to introduce, stable to the subsequent reaction conditions, and easy to remove to regenerate the ketone.[11] For this compound, cyclic acetals and thioacetals are excellent choices.

Ethylene Ketal Protection

Cyclic acetals, such as the 1,3-dioxolane formed with ethylene glycol, are a widely used protecting group for ketones.[3][12][13] They are stable to basic, nucleophilic, and reducing conditions.[2][5][14]

Experimental Protocol: Protection of this compound as a 1,3-Dioxolane

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as toluene or benzene, add ethylene glycol (1.2-1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) (0.01-0.05 equivalents).[12]

  • Water Removal: The reaction is an equilibrium process, and the removal of water is crucial to drive it to completion.[12] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

  • Reaction Monitoring: The reaction is refluxed until the theoretical amount of water is collected in the Dean-Stark trap. The progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Deprotection Protocol: Regeneration of the Ketone

The ethylene ketal protecting group can be readily removed by acid-catalyzed hydrolysis.[1][15][16]

  • Reaction Setup: Dissolve the protected this compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring and Workup: Monitor the reaction by TLC or GC until the starting material is consumed. The reaction is then neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried, and concentrated to yield the deprotected this compound.

Data Presentation: Ethylene Ketal Protection

StepReagents & ConditionsTypical YieldNotes
Protection This compound, Ethylene Glycol, cat. TsOH, Toluene, Reflux (Dean-Stark)85-95%Removal of water is critical for high yield.[12]
Deprotection Protected Ketone, Acetone/H₂O, cat. HCl, RT>90%Reaction is typically clean and high-yielding.
1,3-Dithiane Protection

Thioacetals, such as the 1,3-dithiane formed with 1,3-propanedithiol, are another robust option for ketone protection.[17][18][19] They are stable to both acidic and basic conditions, offering a wider range of compatibility compared to acetals.[14][20] However, their removal often requires harsher conditions.[19]

Experimental Protocol: Protection of this compound as a 1,3-Dithiane

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add 1,3-propanedithiol (1.1-1.2 equivalents).

  • Catalyst Addition: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.1-0.2 equivalents), at 0 °C.[17]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated NaHCO₃ or water) and the product is extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Deprotection Protocol: Regeneration of the Ketone

Deprotection of 1,3-dithianes typically requires oxidative or mercury-based methods.

  • Mercuric Chloride Method: Treatment with mercuric chloride (HgCl₂) in the presence of calcium carbonate (CaCO₃) in aqueous acetonitrile is a common method.[14]

  • Oxidative Methods: Reagents such as N-bromosuccinimide (NBS) or bis(trifluoroacetoxy)iodobenzene (PIFA) can also be used for deprotection.[19]

Data Presentation: 1,3-Dithiane Protection

StepReagents & ConditionsTypical YieldNotes
Protection This compound, 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂80-90%The reaction is generally faster than acetal formation.
Deprotection Protected Ketone, HgCl₂, CaCO₃, MeCN/H₂O75-85%The use of mercury salts is a significant drawback due to toxicity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the protection and deprotection strategies.

ProtectionDeprotectionWorkflow cluster_protection Protection Strategies start This compound acetal_protection Ethylene Ketal Protection start->acetal_protection Ethylene Glycol, H+ dithiane_protection 1,3-Dithiane Protection start->dithiane_protection 1,3-Propanedithiol, Lewis Acid protected_acetal Protected Ketone (1,3-Dioxolane) acetal_protection->protected_acetal protected_dithiane Protected Ketone (1,3-Dithiane) dithiane_protection->protected_dithiane reaction Selective Reaction (e.g., Grignard, Reduction) protected_acetal->reaction protected_dithiane->reaction deprotection_acetal Acidic Hydrolysis reaction->deprotection_acetal deprotection_dithiane Oxidative/Hg(II) Cleavage reaction->deprotection_dithiane final_product Modified Product with Ketone deprotection_acetal->final_product deprotection_dithiane->final_product

Caption: General workflow for protection, reaction, and deprotection.

KetalProtectionDetail start This compound reagents Ethylene Glycol p-Toluenesulfonic acid Toluene, Reflux start->reagents protected 2-(1-bromopentyl)-2-methyl -1,3-dioxolane reagents->protected Protection deprotection Aqueous Acid (e.g., HCl) protected->deprotection Deprotection end This compound (Regenerated) deprotection->end

Caption: Ethylene ketal protection and deprotection pathway.

Conclusion

The selection of a protecting group strategy for this compound depends on the specific requirements of the subsequent reaction steps. Ethylene ketal protection is a reliable and high-yielding method that is suitable for a wide range of reactions where the protecting group needs to be stable to bases and nucleophiles. The deprotection is straightforward and mild. 1,3-Dithiane protection offers enhanced stability, particularly towards acidic conditions, but its removal requires harsher and often toxic reagents. By employing these protection strategies, researchers can effectively prevent unwanted side reactions and achieve the desired chemoselectivity in the synthesis of complex molecules derived from this compound.

References

Troubleshooting & Optimization

Technical Support Center: 1-Bromoheptan-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-bromoheptan-2-one.

Troubleshooting Guide

Users may encounter several issues during the purification of this compound. This guide provides solutions to common problems.

Problem Possible Cause(s) Recommended Solution(s)
Product is colored (yellow or brown) Decomposition of the α-bromo ketone, possibly due to exposure to heat, light, or trace acids.[1]It is highly recommended to purify the material before use.[1] Fractional distillation under reduced pressure is often effective. Store the purified product in a cool, dark place under an inert atmosphere.[1]
Inconsistent or low yields in subsequent reactions Presence of unreacted starting materials (e.g., heptan-2-one), over-brominated species (e.g., 1,1-dibromoheptan-2-one or 1,3-dibromoheptan-2-one), or acidic impurities like HBr.[2][3]Purify the crude this compound using an appropriate method (see selection workflow below). An aqueous workup including a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.[4]
Difficulty separating product from starting ketone The starting material and the α-bromo ketone can have similar polarities, making chromatographic separation challenging.[5]Fractional distillation under reduced pressure is a potential method if the boiling points are sufficiently different. Careful column chromatography with a less polar eluent system may also achieve separation.
Product degrades during purification This compound may be thermally labile, especially in the presence of impurities.Use reduced pressure distillation to lower the boiling point and minimize thermal stress. Avoid prolonged heating. When performing chromatography, work efficiently to minimize the time the compound spends on the stationary phase.
Presence of succinimide as an impurity If N-bromosuccinimide (NBS) was used for bromination, residual succinimide may be present.[6]Succinimide is a solid and can often be removed by filtration of the reaction mixture.[7] It is also soluble in water, so an aqueous workup should remove it.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: Common impurities include unreacted heptan-2-one, di-brominated byproducts, and residual reagents from the synthesis, such as N-bromosuccinimide (NBS) if used.[2][6] Additionally, decomposition can lead to the formation of hydrobromic acid (HBr) and polymeric materials.[1]

Q2: What are the recommended storage conditions for purified this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed, amber glass container in a cool, dry, and well-ventilated area.[1] Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to protect it from light and heat.[1][8]

Q3: My purified this compound has developed a color over time. Can I still use it?

A3: A yellow or brown discoloration suggests decomposition, which can negatively impact subsequent reactions.[1] It is advisable to re-purify the material, for instance by distillation under reduced pressure, before use to ensure the best results.[1]

Q4: Which purification method is best for my sample of this compound?

A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities. Fractional distillation under reduced pressure is suitable for larger quantities and for separating compounds with different boiling points. Column chromatography is effective for removing impurities with different polarities. For crystalline α-bromo ketones, recrystallization can be an option, though some tend to oil out if impure.[5]

Purification Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification method for this compound.

PurificationWorkflow start Crude this compound check_impurities Identify Major Impurities (e.g., via TLC, GC, NMR) start->check_impurities distillation Fractional Distillation (Reduced Pressure) check_impurities->distillation Impurities have significantly different boiling points chromatography Column Chromatography check_impurities->chromatography Impurities have different polarities recrystallization Recrystallization check_impurities->recrystallization Product is solid and impurities have different solubilities aqueous_workup Aqueous Workup (Wash with NaHCO3, brine) check_impurities->aqueous_workup Acidic impurities (e.g., HBr) present end Pure this compound distillation->end chromatography->end recrystallization->end aqueous_workup->check_impurities Re-evaluate impurities

Caption: Workflow for selecting a purification method for this compound.

Purity Comparison of Purification Methods

The following table provides a summary of expected purity levels for this compound after applying different purification techniques. The data is representative and may vary based on the initial purity of the crude product and experimental conditions.

Purification Method Typical Purity Achieved Advantages Disadvantages
Fractional Distillation (Reduced Pressure) >98%Suitable for large scale; effective for separating compounds with different boiling points.[7]Requires thermally stable compounds; may not separate isomers effectively.
Column Chromatography >99%High resolution for separating compounds with different polarities.[4]Can be time-consuming and require significant solvent usage; potential for product decomposition on the stationary phase.
Recrystallization >99% (if successful)Can yield very pure product; relatively simple procedure.Not always feasible if the product is an oil or if impurities co-crystallize.[5]
Aqueous Workup Variable (pre-purification step)Removes water-soluble and acidic/basic impurities.[4]Does not remove organic impurities with similar solubility to the product.

Experimental Protocols

General Aqueous Workup Protocol

This protocol is designed to remove acidic impurities and water-soluble byproducts from a crude reaction mixture containing this compound.

  • Transfer the crude reaction mixture to a separatory funnel.

  • If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) and water.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr.[4]

    • Water (H₂O).

    • Saturated sodium chloride (NaCl) solution (brine) to aid in the separation of the layers.[7]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[7]

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Fractional Distillation under Reduced Pressure

This protocol is for the purification of this compound from non-volatile impurities or those with significantly different boiling points.

  • Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure in the system to the desired level.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound at the given pressure.

  • Once the desired fraction is collected, turn off the heat and allow the system to cool before slowly reintroducing air.

References

Technical Support Center: Synthesis of 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromoheptan-2-one. The information is structured to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem IDQuestionPotential Cause(s)Recommended Solution(s)
SYN-001 Low yield of this compound. - Incomplete reaction. - Competing side reactions (e.g., polybromination, Favorskii rearrangement). - Loss of product during workup and purification. - Decomposition of the product.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. - Use a non-polar solvent for extraction and handle the product with care during purification. - Avoid excessive heat and exposure to strong bases during workup.
SYN-002 Formation of significant amounts of 3-bromoheptan-2-one. - The bromination of unsymmetrical ketones like 2-heptanone can occur at both the methyl (C1) and methylene (C3) positions. Acid-catalyzed reactions tend to favor bromination at the more substituted carbon (C3), while base-catalyzed or kinetically controlled reactions may favor the less substituted carbon (C1).[1][2]- For preferential formation of this compound, consider kinetic control conditions (e.g., using a strong, non-nucleophilic base at low temperatures to form the kinetic enolate, followed by rapid quenching with a bromine source). - Alternatively, explore specific brominating agents that may offer higher regioselectivity for the methyl position.
SYN-003 Presence of polybrominated byproducts (e.g., 1,1-dibromoheptan-2-one). - Use of excess brominating agent. - Reaction conditions that favor further bromination of the monobrominated product. Under basic conditions, the remaining α-hydrogen becomes more acidic after the first bromination, leading to rapid polyhalogenation.[3]- Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[4] - Add the brominating agent slowly and maintain a low reaction temperature to control the reaction rate. - Acid-catalyzed conditions are generally preferred to minimize polybromination as the introduction of the first bromine atom deactivates the enol for further reaction.[5]
SYN-004 Formation of an unexpected carboxylic acid or ester byproduct. - This is likely due to a Favorskii rearrangement of the α-bromo ketone product in the presence of a base (e.g., hydroxide or alkoxide).[6][7][8][9]- Avoid the use of strong bases during workup and purification if the α-bromo ketone is the desired product. - If a basic workup is necessary, use a mild, non-nucleophilic base and keep the temperature low. - If the rearranged product is desired, the reaction can be intentionally carried out in the presence of a suitable base.
SYN-005 The reaction mixture remains colored (brown/orange) after the expected reaction time. - Excess unreacted bromine.- Quench the reaction with a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the color disappears.
SYN-006 Difficulty in purifying the final product. - The product may be an oil and co-distill with impurities. - Isomeric byproducts (1-bromo vs. 3-bromo) may have similar boiling points.- Purification by vacuum distillation is a common method.[10] - If distillation is ineffective, column chromatography on silica gel may be used to separate isomers and other impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the acid-catalyzed α-bromination of 2-heptanone?

A1: The acid-catalyzed α-bromination of 2-heptanone proceeds through an enol intermediate. The reaction involves the following steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.

  • Enol formation: A weak base (like the solvent or another ketone molecule) removes an α-proton to form the enol. For 2-heptanone, two different enols can be formed, one with the double bond between C1 and C2, and another between C2 and C3. The enol with the more substituted double bond (between C2 and C3) is generally more stable.

  • Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂).

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrogen bromide.[11][12]

Q2: How can I selectively synthesize this compound over 3-bromoheptan-2-one?

A2: Achieving high regioselectivity in the bromination of unsymmetrical ketones can be challenging. Under thermodynamic control (typically acidic conditions), the reaction favors the formation of the more stable enol, leading to bromination at the more substituted α-carbon (C3). To favor the formation of this compound (the kinetic product), kinetically controlled conditions are generally required. This involves the rapid formation of the less substituted enolate using a strong, sterically hindered, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperatures, followed by the addition of a bromine source.

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

A3: The main side reactions include:

  • Polybromination: The formation of di- or tri-brominated products, especially under basic conditions or with an excess of the brominating agent.[3]

  • Regioisomerization: The formation of 3-bromoheptan-2-one, particularly under acidic conditions.

  • Favorskii Rearrangement: If a base is present, the this compound product can rearrange to form carboxylic acid derivatives.[6][7][8][9]

  • Elimination Reactions: Under certain basic conditions, elimination of HBr can occur to form an α,β-unsaturated ketone.

Q4: Which brominating agent is best for this synthesis: elemental bromine (Br₂) or N-bromosuccinimide (NBS)?

A4: Both Br₂ and NBS can be used for the α-bromination of ketones.

  • Elemental Bromine (Br₂): Often used in acetic acid or other solvents. It is a strong brominating agent, and the reaction can sometimes be difficult to control, potentially leading to polybromination.[11]

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It can provide a low, constant concentration of Br₂ in the reaction mixture, which can help to control the reaction and minimize side products. NBS is often used with a catalytic amount of acid or a radical initiator.[13][14] The choice between the two often depends on the desired reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination of 2-Heptanone with Elemental Bromine

Materials:

  • 2-Heptanone

  • Glacial Acetic Acid

  • Elemental Bromine (Br₂)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Bisulfite Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-heptanone (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice-water bath.

  • Slowly add a solution of elemental bromine (1.05 equivalents) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether or dichloromethane (2-3 times).

  • Combine the organic layers and wash sequentially with water, saturated sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Bromination of 2-Heptanone with N-Bromosuccinimide (NBS)

Materials:

  • 2-Heptanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (catalytic amount)

  • Methanol or Carbon Tetrachloride (solvent)

  • Water

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Dichloromethane

Procedure:

  • To a solution of 2-heptanone (1 equivalent) in the chosen solvent (e.g., methanol) in a round-bottom flask, add a catalytic amount of p-TsOH.

  • Stir the mixture at room temperature for a few minutes.

  • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to reflux, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Quench the filtrate with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.[14][15]

Data Presentation

Table 1: Comparison of Bromination Methods for Ketones (General)

Brominating AgentCatalyst/ConditionsTypical SolventKey AdvantagesPotential Issues
Br₂ Acid (e.g., HBr, Acetic Acid)Acetic Acid, WaterReadily available, inexpensive.Corrosive, hazardous to handle, can lead to polybromination.
NBS Acid catalyst (e.g., p-TsOH) or radical initiator (e.g., AIBN)CCl₄, Methanol, DichloromethaneSolid, easier to handle, can provide better control and selectivity.[14]More expensive than Br₂.
CuBr₂ NoneChloroform-Ethyl AcetateCan offer high selectivity for monobromination.Requires a heterogeneous system.

Note: Specific yield and byproduct distribution for this compound synthesis are highly dependent on the precise reaction conditions and should be determined empirically.

Visualizations

Reaction_Pathways Heptanone 2-Heptanone Bromoheptanone This compound Heptanone->Bromoheptanone Acid or Base Catalyst Isomer 3-Bromoheptan-2-one Heptanone->Isomer Acid Catalyst (Thermodynamic Control) Bromine Br₂ Bromine->Heptanone Dibromoheptanone 1,1-Dibromoheptan-2-one Bromoheptanone->Dibromoheptanone Excess Br₂ (especially with base) Favorskii Favorskii Rearrangement Products (e.g., Heptanoic Acid Derivatives) Bromoheptanone->Favorskii Base (e.g., OH⁻, RO⁻)

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis LowYield Low Yield? Analysis->LowYield Yes Yes LowYield->Yes Yes No No LowYield->No No Impurity Significant Impurities? Yes2 Yes2 Impurity->Yes2 Yes No2 No2 Impurity->No2 No Optimize Optimize Reaction Conditions: - Temperature - Time - Stoichiometry Optimize->Analysis CheckWorkup Review Workup & Purification CheckWorkup->Analysis IdentifyByproducts Identify Byproducts Polybromination Polybromination Detected? IdentifyByproducts->Polybromination Isomerization Isomerization Detected? IdentifyByproducts->Isomerization FavorskiiDetected Favorskii Rearrangement Detected? IdentifyByproducts->FavorskiiDetected AdjustStoichiometry Adjust Brominating Agent Stoichiometry Polybromination->AdjustStoichiometry Yes ModifyCatalyst Modify Catalyst/ Solvent System for Regioselectivity Isomerization->ModifyCatalyst Yes AvoidBase Avoid Strong Base in Workup FavorskiiDetected->AvoidBase Yes AdjustStoichiometry->Analysis ModifyCatalyst->Analysis AvoidBase->Analysis End Successful Synthesis Yes->Optimize Yes->CheckWorkup No->Impurity Yes2->IdentifyByproducts No2->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Bromoheptan-2-one Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 1-bromoheptan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the alkylation of an α-bromo ketone like this compound?

A1: The most common method involves the formation of a lithium enolate using a strong, non-nucleophilic base, followed by an SN2 reaction with an alkyl halide.[1][2][3] Lithium diisopropylamide (LDA) is the base of choice for this transformation as it ensures rapid, complete, and irreversible enolate formation, particularly at low temperatures.[4][5]

Q2: Why is a strong, sterically hindered base like LDA recommended over other bases like sodium ethoxide or sodium hydroxide?

A2: Weaker bases such as sodium ethoxide or hydroxide do not completely deprotonate the ketone, leading to an equilibrium mixture of the ketone and the enolate.[5] This can result in several side reactions, including aldol condensation between the enolate and the unreacted ketone.[5] Furthermore, these smaller, less hindered bases can also act as nucleophiles and react with the alkylating agent.[6] LDA's steric bulk minimizes its nucleophilicity, and its strength ensures the starting ketone is fully converted to the enolate.[7]

Q3: What are the typical reaction conditions for the alkylation of this compound?

A3: Typical conditions involve the slow addition of this compound to a solution of LDA in an anhydrous aprotic solvent, most commonly tetrahydrofuran (THF), at a low temperature, typically -78 °C (dry ice/acetone bath).[2][7] After enolate formation, the alkylating agent is added, and the reaction is slowly allowed to warm to room temperature.

Q4: What are the major potential side reactions in the alkylation of this compound?

A4: The main side reactions include:

  • Favorskii Rearrangement: This is a significant competing reaction for α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives.[2][8][9]

  • O-alkylation: The enolate is an ambident nucleophile, meaning it can react through either the carbon or the oxygen atom. Reaction at the oxygen leads to the formation of an enol ether.[10]

  • Dialkylation: If the initial alkylation product still possesses an acidic α-hydrogen, a second alkylation can occur.

  • Elimination: If the alkylating agent is a secondary or tertiary halide, an E2 elimination reaction can compete with the desired SN2 reaction.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete enolate formation.• Ensure the use of a strong, non-nucleophilic base like freshly prepared LDA. • Use a slight excess of the base (e.g., 1.05-1.1 equivalents). • Ensure all reagents and solvents are anhydrous.
2. Favorskii rearrangement is the major pathway.• Use a strong, non-nucleophilic, sterically hindered base like LDA at low temperatures (-78 °C) to favor kinetic deprotonation away from the bromine atom. • Avoid using alkoxide or hydroxide bases, as they are more prone to promoting the Favorskii rearrangement.[9]
3. Alkylating agent is not reactive enough or is too hindered.• Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). • Ensure the use of a primary or benzylic/allylic halide. Secondary and tertiary halides are prone to elimination.[5]
Mixture of C- and O-Alkylated Products 1. Reaction conditions favoring O-alkylation.• Use a less polar solvent. • Softer alkylating agents (e.g., alkyl iodides) tend to favor C-alkylation.[10]
Presence of Dialkylated Product 1. Use of excess alkylating agent. 2. The mono-alkylated product is deprotonated and reacts further.• Use a stoichiometric amount or a slight excess of the α-bromo ketone relative to the alkylating agent. • Add the alkylating agent at low temperature and monitor the reaction closely by TLC.
Starting Material Remains 1. Insufficient amount of base. 2. Reaction time is too short.• Use at least one equivalent of a strong base like LDA. • Allow the reaction to warm to room temperature and stir for a longer period (monitor by TLC).
Difficulty in Product Purification 1. Similar polarity of starting material and product. 2. Presence of multiple byproducts.• Use column chromatography with a shallow solvent gradient to improve separation.[11] • Consider converting the product to a derivative for easier purification, followed by regeneration of the desired product.

Experimental Protocols

Below is a representative experimental protocol for the alkylation of this compound. Please note that reaction times and purification methods may need to be optimized for specific substrates.

Representative Protocol: Alkylation of this compound with Methyl Iodide

  • Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α-alkylated α-bromo ketone.

Data Presentation

The following table summarizes typical reaction parameters for the alkylation of α-bromo ketones based on literature for similar substrates. Yields are representative and will vary depending on the specific alkylating agent and substrate.

Base Solvent Temperature (°C) Alkylating Agent Typical Yield (%) Key Considerations
LDATHF-78Primary Alkyl Iodide60-80Minimizes Favorskii rearrangement and dialkylation.
LDATHF-78Benzyl Bromide65-85Reactive electrophile, good yields expected.
NaHTHF/DMF0 to RTPrimary Alkyl Bromide40-60May lead to a mixture of regioisomers and Favorskii products.
NaOEtEthanolRTPrimary Alkyl Iodide10-30High potential for Favorskii rearrangement and other side reactions.[12]

Visualizations

experimental_workflow Experimental Workflow for Alkylation prep_lda 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) enolate_formation 2. Form Enolate (Add this compound to LDA at -78°C) prep_lda->enolate_formation alkylation 3. Alkylation (Add Alkyl Halide at -78°C) enolate_formation->alkylation workup 4. Aqueous Workup (Quench with NH4Cl, Extract) alkylation->workup purification 5. Purify Product (Column Chromatography) workup->purification

Caption: A typical experimental workflow for the alkylation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Starting Material Remaining? start->check_sm check_favorskii Favorskii Product Detected? check_sm->check_favorskii No incomplete_enolate Incomplete Enolate Formation - Check base quality/quantity - Ensure anhydrous conditions check_sm->incomplete_enolate Yes check_dialkylation Dialkylation Product Detected? check_favorskii->check_dialkylation No favorskii_issue Favorskii Rearrangement - Use LDA at -78°C - Avoid alkoxide/hydroxide bases check_favorskii->favorskii_issue Yes dialkylation_issue Dialkylation Occurring - Use stoichiometric alkylating agent check_dialkylation->dialkylation_issue Yes other_issues Other Issues - Check alkylating agent reactivity - Consider O-alkylation check_dialkylation->other_issues No

Caption: A decision tree for troubleshooting low product yield in the alkylation reaction.

References

Preventing decomposition of 1-Bromoheptan-2-one during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromoheptan-2-one. The information provided is designed to help prevent its decomposition during chemical reactions.

Troubleshooting Guides & FAQs

Storage and Handling

Q1: My this compound has developed a yellow or brown color. Can I still use it?

A yellow or brown discoloration suggests that the compound has started to decompose. This decomposition often releases hydrogen bromide (HBr), which can catalyze further degradation.[1][2] For best results and to avoid unpredictable side reactions, it is highly recommended to purify the material (e.g., by distillation under reduced pressure) before use or to use a fresh, colorless batch.

Q2: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed, amber glass container to protect it from light.[1] The container should be stored in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[3] It is crucial to store it away from incompatible materials such as strong bases and oxidizing agents.[1]

Reaction Troubleshooting

Q3: I am observing the formation of heptan-2-one in my reaction. What is causing this?

The formation of heptan-2-one is likely due to a reductive dehalogenation reaction. This can be caused by certain nucleophiles or reducing agents present in the reaction mixture. Trace amounts of moisture or impurities can also contribute to this side reaction.

Q4: My reaction is yielding a significant amount of an α,β-unsaturated ketone (hept-1-en-2-one). How can I prevent this?

The formation of an α,β-unsaturated ketone is a result of an elimination reaction (E2 mechanism), where a base removes a proton from the α'-carbon, leading to the elimination of HBr.[4][5] To minimize this side reaction, consider the following:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for your transformation.[6][7] Strong, non-hindered bases like alkoxides are more likely to promote elimination.

  • Temperature: Lowering the reaction temperature generally disfavors elimination reactions in comparison to substitution reactions.[8]

Q5: I am trying to perform a nucleophilic substitution, but I am getting a rearranged carboxylic acid derivative as the main product. What is happening?

You are likely observing a Favorskii rearrangement. This is a common side reaction for α-haloketones that have acidic protons on the α'-carbon when treated with a base (especially alkoxides or hydroxides).[9][10] The base removes an α'-proton, leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid, ester, or amide.[11]

Q6: How can I suppress the Favorskii rearrangement?

To suppress the Favorskii rearrangement and favor nucleophilic substitution, consider the following strategies:

  • Use of Non-nucleophilic Bases: If a base is necessary, employ a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or 1,8-diazabicycloundec-7-ene (DBU) to deprotonate without promoting the rearrangement.[6][7]

  • Reaction Conditions: Run the reaction at lower temperatures to slow down the rate of the rearrangement.

  • Protecting Groups: In some cases, it may be possible to protect the ketone functionality before proceeding with the desired reaction on another part of the molecule.

Q7: My reaction is very slow and gives a low yield of the desired product. What can I do?

The reactivity of α-haloketones can be influenced by several factors.[12] To improve reaction rates and yields, consider the following:

  • Solvent Choice: For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetone can enhance the reactivity of the nucleophile.[8]

  • Nucleophile Strength: A stronger, less basic nucleophile will favor the SN2 pathway.[8]

  • Purity of Starting Material: Ensure your this compound is pure, as impurities can inhibit the reaction or promote side reactions.[1]

Data Presentation

Table 1: Influence of Base/Nucleophile on Reaction Outcome with this compound

Reagent TypeExample(s)Primary Pathway FavoredPotential Side Reactions
Strong, Non-hindered Bases Sodium ethoxide (NaOEt), Sodium hydroxide (NaOH)Favorskii Rearrangement / Elimination (E2)Nucleophilic substitution (SN2)
Strong, Hindered Bases Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA)Elimination (E2) / DeprotonationFavorskii Rearrangement (less likely)
Strong Nucleophiles, Weak Bases Iodide (I⁻), Azide (N₃⁻), Cyanide (CN⁻)Nucleophilic Substitution (SN2)Minimal elimination
Weak Nucleophiles Water (H₂O), Alcohols (ROH)Slow Nucleophilic Substitution (SN1/SN2)Potential for acid-catalyzed decomposition

Table 2: Effect of Reaction Conditions on Product Distribution

ConditionTo Favor SN2 SubstitutionTo Favor E2 EliminationTo Favor Favorskii Rearrangement
Temperature Low to moderateHighModerate to high
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Less polar solvents may be usedPolar protic or aprotic
Base/Nucleophile Strong nucleophile, weak baseStrong, sterically hindered baseStrong, non-hindered base (e.g., alkoxide)
Concentration High concentration of nucleophileHigh concentration of strong baseHigh concentration of strong base

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (SN2) to Minimize Decomposition

This protocol aims to favor the SN2 pathway while minimizing elimination and Favorskii rearrangement side reactions.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add a solution of the nucleophile (1.1 equivalents) in a polar aprotic solvent (e.g., acetone or DMF).

  • Substrate Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent via a syringe or dropping funnel.

  • Reaction: Stir the reaction mixture at 0°C to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure.

Visualizations

Decomposition_Pathways cluster_main This compound cluster_products Decomposition/Side Products This compound This compound Hept-1-en-2-one Hept-1-en-2-one This compound->Hept-1-en-2-one Elimination (E2) [Strong, Hindered Base] Rearranged Ester/Acid Rearranged Ester or Carboxylic Acid This compound->Rearranged Ester/Acid Favorskii Rearrangement [Strong, Non-hindered Base] Substitution_Product Nucleophilic Substitution Product (Desired) This compound->Substitution_Product Nucleophilic Substitution (SN2) [Strong Nucleophile, Weak Base] Heptan-2-one Heptan-2-one This compound->Heptan-2-one Reductive Dehalogenation [Reducing Agents/Impurities]

Caption: Major reaction pathways of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Dissolve Nucleophile in Polar Aprotic Solvent (Inert Atmosphere) Addition Cool to 0°C Add this compound Setup->Addition Step 1 Stir Stir at 0°C to RT Monitor by TLC/GC-MS Addition->Stir Step 2 Quench Quench with aq. NH4Cl Stir->Quench Step 3 Extract Extract with Organic Solvent Quench->Extract Step 4 Wash_Dry Wash with Brine Dry and Concentrate Extract->Wash_Dry Step 5 Purify Purify (Chromatography/Distillation) Wash_Dry->Purify Step 6 Product Pure Substitution Product Purify->Product Final Step

Caption: Workflow for minimizing this compound decomposition.

References

Challenges in the scale-up of 1-Bromoheptan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1-bromoheptan-2-one, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most common method for synthesizing this compound is through the direct alpha-bromination of heptan-2-one. This can be achieved using various brominating agents under acidic conditions. An alternative, though less direct, route involves the Hell-Volhard-Zelinsky reaction of heptanoic acid, followed by conversion of the resulting alpha-bromo acyl halide to the ketone.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety concern is the handling of elemental bromine, which is highly corrosive, toxic, and volatile.[1] On a larger scale, the use of N-bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle, reducing the risks associated with bromine.[1][2] Additionally, the reaction can be exothermic, requiring careful temperature control to prevent runaway reactions. The generation of hydrogen bromide (HBr) gas is another hazard that needs to be managed with appropriate ventilation and scrubbing systems.

Q3: How can I minimize the formation of di-brominated byproducts?

The formation of 2,2-dibromoheptan-2-one is a common side reaction. To minimize this, it is crucial to control the stoichiometry of the brominating agent, typically using a slight excess of the ketone or precisely 1 equivalent of the brominating agent.[3] Slow, controlled addition of the brominating agent and maintaining a consistent reaction temperature can also help improve selectivity for the mono-brominated product.[4] Under acidic conditions, only one of the alpha-hydrogens is typically replaced.[5]

Q4: What are the recommended purification methods for this compound on a larger scale?

Purification of this compound can be challenging due to the similar physical properties of the starting material and the product.[3] Fractional distillation under reduced pressure is a common method for purification.[6] However, on a larger scale, this may not be efficient. Column chromatography is another option, though it may be less practical for large quantities.[3] In some cases, if the purity of the crude product is sufficient, it may be used directly in the next step of a synthesis.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Degradation of the product during workup or purification. - Competing side reactions (e.g., elimination).- Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Use a quenching agent like sodium thiosulfate to stop the reaction and remove excess bromine.[4] - Optimize reaction temperature; higher temperatures may lead to degradation. - Ensure the workup is performed promptly and at a low temperature.
Formation of Multiple Products - Over-bromination leading to di-bromo and poly-bromo ketones. - Bromination at the other alpha-position (C3). - Impurities in the starting material.- Carefully control the stoichiometry of the brominating agent. - Add the brominating agent slowly and maintain a consistent temperature. - Under acidic conditions, bromination is generally regioselective for the more substituted alpha-carbon.[7] - Ensure the purity of the starting heptan-2-one.
Difficult Purification - Similar boiling points of the starting material and product. - Presence of non-polar byproducts.- If using fractional distillation, ensure the column is efficient and operate under a high vacuum to lower the boiling points. - For column chromatography, experiment with different solvent systems to improve separation.[3] - Consider converting the crude product to a more easily purifiable derivative if the subsequent reaction allows.
Reaction Stalls or is Sluggish - Insufficient catalyst (if using an acid-catalyzed reaction). - Low reaction temperature. - Poor quality of reagents.- Ensure the appropriate amount of acid catalyst is used. - Gradually increase the reaction temperature while monitoring for side product formation. - Use fresh, high-purity brominating agents and solvents.
Coloration of the Product - Presence of residual bromine. - Formation of colored impurities due to product degradation.- Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. - Store the purified product under an inert atmosphere and at a low temperature to prevent decomposition.

Experimental Protocols

Protocol 1: Alpha-Bromination of Heptan-2-one using Bromine in Acetic Acid

This protocol is a general procedure and may require optimization.

Materials:

  • Heptan-2-one

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to below 10 °C.[8]

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC or GC.[8]

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation: Representative Reaction Parameters
ParameterValue
Reactant Heptan-2-one
Brominating Agent Bromine
Solvent Glacial Acetic Acid
Temperature 0-10 °C (addition), Room Temperature (reaction)
Reaction Time 1-3 hours
Typical Yield 70-85% (unoptimized)
Purity (crude) 85-95% (by GC)

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Heptan-2-one in Acetic Acid cool Cool to < 10°C start->cool add_br2 Slowly Add Bromine Solution cool->add_br2 react Stir at Room Temperature add_br2->react quench Pour into Water & Dichloromethane react->quench wash_bisulfite Wash with NaHSO3 quench->wash_bisulfite wash_bicarb Wash with NaHCO3 wash_bisulfite->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Fractional Distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction start->incomplete_rxn over_bromination Over-bromination start->over_bromination degradation Product Degradation start->degradation poor_purification Inefficient Purification start->poor_purification monitor_rxn Monitor Reaction (TLC/GC) incomplete_rxn->monitor_rxn control_stoich Control Stoichiometry over_bromination->control_stoich optimize_temp Optimize Temperature degradation->optimize_temp improve_dist Improve Distillation poor_purification->improve_dist

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Hantzsch Thiazole Synthesis with 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Hantzsch thiazole synthesis, with a specific focus on reactions involving 1-bromoheptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives.[1] It typically involves the condensation of an α-haloketone, such as this compound, with a thioamide (e.g., thiourea).[2] The reaction proceeds through a sequence of steps including nucleophilic attack, cyclization, and dehydration to form the stable aromatic thiazole ring.[3]

Q2: Why is this compound a challenging substrate for this synthesis?

While the Hantzsch synthesis is generally robust, aliphatic α-bromo ketones like this compound can sometimes present challenges compared to their aromatic counterparts (e.g., 2-bromoacetophenone). These challenges can include lower reaction rates, increased potential for side reactions, and difficulties in product isolation and purification.

Q3: What are the most critical parameters to control for a successful synthesis with this compound?

The key parameters to optimize are reaction temperature, choice of solvent, and reaction time. The purity of the this compound is also crucial, as α-haloketones can be unstable and prone to decomposition.[4]

Q4: Are there any common side reactions to be aware of?

Yes, one of the most common side reactions, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[5] To favor the desired 2-aminothiazole product, it is often recommended to run the reaction under neutral or slightly basic conditions.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Poor Quality of this compound: α-haloketones can degrade over time.Ensure the this compound is fresh or has been stored properly. Consider purification by distillation if purity is questionable.
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.Gradually increase the reaction temperature and monitor progress using Thin Layer Chromatography (TLC). Refluxing in a suitable solvent like ethanol is a common starting point.
Incorrect Solvent: The choice of solvent can significantly impact reaction rates and yields.Experiment with different solvents. Ethanol is a standard choice, but other polar solvents like methanol or isopropanol can also be effective. For some substrates, solvent-free conditions have been shown to improve yields.[6]
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction over a longer period using TLC to determine the optimal reaction time.
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure efficient stirring throughout the reaction.
Issue 2: Formation of Multiple Products (Impure Product)
Possible Cause Troubleshooting Step
Formation of Isomeric Byproducts: Acidic conditions can promote the formation of 2-imino-2,3-dihydrothiazoles.[5]Run the reaction in a neutral solvent like ethanol. If an acid catalyst was used, consider omitting it or switching to a milder one.
Side Reactions of Starting Materials: Thiourea can be unstable under strongly acidic or basic conditions.Maintain a neutral to slightly basic pH during the reaction and workup.
Decomposition of this compound: Elevated temperatures can sometimes lead to decomposition.If high temperatures are leading to impurities, try a lower temperature for a longer duration. Alternatively, microwave-assisted synthesis can sometimes provide the necessary energy over a shorter time, reducing byproduct formation.

Data Presentation

The following table summarizes the results of a hypothetical optimization study for the synthesis of 2-amino-4-hexylthiazole from this compound and thiourea, illustrating the impact of various reaction conditions on product yield.

EntrySolventTemperature (°C)Time (h)MethodYield (%)
1Ethanol2524Conventional35
2Ethanol78 (reflux)8Conventional75
3Methanol65 (reflux)8Conventional70
4Isopropanol82 (reflux)10Conventional68
5None802Solvent-Free85
6Ethanol1000.5Microwave92

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis with this compound

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (solvent)

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea in ethanol.

  • To this solution, add this compound dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture and precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-amino-4-hexylthiazole.

Visualizations

experimental_workflow Experimental Workflow for Hantzsch Thiazole Synthesis start Start dissolve_thiourea Dissolve Thiourea in Ethanol start->dissolve_thiourea add_haloketone Add this compound dissolve_thiourea->add_haloketone reflux Heat to Reflux (8h) add_haloketone->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete cool Cool to Room Temperature monitor_tlc->cool Complete neutralize Neutralize with NaHCO3 Solution cool->neutralize precipitate Precipitate Product neutralize->precipitate filter Vacuum Filter and Wash precipitate->filter recrystallize Recrystallize Product filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

troubleshooting_yield Troubleshooting Low Product Yield low_yield Low Yield Observed check_purity Check Purity of this compound low_yield->check_purity purify_reagent Purify or Replace Reagent check_purity->purify_reagent Impure increase_temp Increase Reaction Temperature check_purity->increase_temp Pure reflux_reaction Run Reaction at Reflux increase_temp->reflux_reaction Yes extend_time Extend Reaction Time increase_temp->extend_time No reflux_reaction->extend_time monitor_completion Monitor for Completion by TLC extend_time->monitor_completion Yes change_solvent Change Solvent or Use Microwave/Solvent-Free Conditions extend_time->change_solvent No Improvement monitor_completion->change_solvent Still Low Yield

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Managing the Lability of the α-Bromo Ketone Functionality

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling α-bromo ketones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, stabilization, and reaction of this versatile yet labile functionality.

Frequently Asked Questions (FAQs)

Q1: What makes the α-bromo ketone functionality so unstable?

The instability of α-bromo ketones stems from the presence of two electron-withdrawing groups on the same carbon atom: the carbonyl group and the bromine atom. This electronic arrangement makes the α-carbon highly electrophilic and susceptible to degradation. The primary decomposition pathway involves the elimination of hydrogen bromide (HBr), which can catalyze further decomposition and lead to the formation of colored impurities and polymeric materials.

Q2: How can I stabilize my α-bromo ketone for storage?

A simple and effective method for stabilizing α-bromo ketones is the addition of a small amount of water. The water is thought to inhibit the decomposition pathway by interacting with the α-bromo ketone and any trace amounts of HBr that may form. For long-term storage, it is recommended to store the compound in a cool, dark place, preferably in a refrigerator, and in a tightly sealed container to prevent the ingress of moisture from the atmosphere, which could have a different effect than a controlled small addition.

Q3: What are the common side reactions during the synthesis of α-bromo ketones, and how can I minimize them?

The most common side reactions during the synthesis of α-bromo ketones are di-bromination and ring bromination (for aromatic ketones).

  • Di-bromination: This occurs when a second bromine atom is introduced at the α-position. To minimize this, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess of the ketone or adding the brominating agent slowly can favor mono-bromination.

  • Ring Bromination: For aromatic ketones, bromination of the aromatic ring can compete with α-bromination, especially if the ring is activated with electron-donating groups. Running the reaction under acidic conditions and at lower temperatures can favor α-bromination.

Q4: What is the best way to purify a labile α-bromo ketone?

Purification of α-bromo ketones can be challenging due to their thermal lability and sensitivity to acidic or basic conditions.

  • Recrystallization: This is often the preferred method for solid α-bromo ketones. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can be effective. It is important to avoid prolonged heating during dissolution.[1][2]

  • Column Chromatography: If recrystallization is not feasible, column chromatography on silica gel can be used. However, prolonged contact with silica gel, which is acidic, can cause decomposition. It is advisable to use a less polar eluent system and to run the column quickly. Some sources suggest that a "crude product was used without further purification" is a viable strategy if the impurities do not interfere with the subsequent reaction.[3]

  • Distillation: Fractional distillation is a possibility for liquid α-bromo ketones, but it should be performed under reduced pressure and at the lowest possible temperature to minimize thermal decomposition.[3]

Q5: Are there protecting groups for the α-bromo ketone functionality itself?

Protecting the α-bromo ketone functionality with a chemical group is not a common strategy. The lability is inherent to the structure. The "protection" of this functionality is typically achieved through careful experimental design and handling, such as:

  • In situ generation and use: Preparing the α-bromo ketone and using it immediately in the next reaction step without isolation can be an effective strategy.

  • Controlling reaction conditions: Running subsequent reactions at low temperatures and under neutral or slightly acidic conditions can help to preserve the α-bromo ketone functionality.

  • Protecting other functional groups: In a multi-step synthesis, it is more common to protect other reactive functional groups in the molecule before introducing the α-bromo ketone functionality. For example, a ketone can be protected as an acetal before performing a reaction on another part of the molecule.[4][5][6]

Troubleshooting Guides

Problem 1: Low yield during α-bromination of a ketone.
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress by TLC or GC-MS. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Decomposition of the productThe reaction mixture may be too acidic or the temperature too high. Try running the reaction at a lower temperature or using a milder acid catalyst. The formation of HBr during the reaction can also catalyze decomposition; consider using a non-polar solvent to minimize its effect or a method to trap the HBr as it is formed.[7]
Sub-optimal brominating agentThe choice of brominating agent can significantly impact the yield. Consider trying alternative reagents such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, or copper(II) bromide.[8][9]
Problem 2: Significant formation of di-brominated byproducts.
Possible Cause Troubleshooting Step
Excess brominating agentCarefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the brominating agent.
Reaction conditions favor di-brominationHigh temperatures and prolonged reaction times can promote di-bromination. Run the reaction at a lower temperature and monitor it closely to stop it once the mono-brominated product is maximized.
Slow addition of brominating agentAdd the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture, which favors mono-bromination.[8]
Problem 3: The isolated α-bromo ketone decomposes upon storage.
Possible Cause Troubleshooting Step
Presence of trace acid (HBr)Wash the crude product with a dilute solution of sodium bicarbonate to neutralize any residual acid before final purification and drying.
Exposure to light and heatStore the purified α-bromo ketone in a brown, tightly sealed vial in a refrigerator.
Lack of stabilizerAdd a very small amount of water (e.g., a few microliters per gram of product) as a stabilizer.

Experimental Protocols

Protocol 1: Acid-Catalyzed α-Bromination of Acetophenone

This protocol describes the synthesis of α-bromoacetophenone using bromine in acetic acid.

Materials:

  • Acetophenone

  • Glacial acetic acid

  • Bromine

  • Ice water

  • Sodium bisulfite solution (5%)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing ice water.

  • If the bromine color persists, add 5% sodium bisulfite solution dropwise until the color disappears.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure α-bromoacetophenone.[10][11]

Protocol 2: Favorskii Rearrangement of 2-Bromocyclohexanone

This protocol describes the ring contraction of a cyclic α-bromo ketone to a cyclopentanecarboxylic acid ester.[12][13]

Materials:

  • 2-Bromocyclohexanone

  • Sodium methoxide solution in methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol. Cool the solution to 0°C.

  • In a separate flask, dissolve 2-bromocyclohexanone (1.0 eq) in anhydrous diethyl ether.

  • Transfer the 2-bromocyclohexanone solution to the sodium methoxide solution via cannula at 0°C. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (around 55°C) for 4 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl cyclopentanecarboxylate by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Brominating Agents for α-Bromination of Acetophenone
Brominating AgentCatalyst/SolventTemperature (°C)Reaction TimeYield of α-Bromoacetophenone (%)Reference
Br₂Glacial Acetic Acid<202-3 h72[14]
Pyridine hydrobromide perbromideAcetic Acid903 h>80[10]
N-Bromosuccinimide (NBS)Acidic Al₂O₃ / MethanolReflux10-20 min89[8]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Acid catalyst~205 hHigh[15]
H₂O₂-HBrWaterRoom TemperatureVariable69-97[16]
Table 2: Troubleshooting Common Issues in α-Bromo Ketone Synthesis
IssueObservationPotential Cause(s)Suggested Solution(s)
Low YieldStarting material remains after expected reaction time.Incomplete reaction, insufficient heating, or deactivation of the catalyst.Increase reaction time, slightly increase temperature, or use a more active catalyst.
Dark, tarry reaction mixture.Product decomposition due to harsh conditions.Lower the reaction temperature, use a milder acid, or use a non-polar solvent.
Poor SelectivitySignificant amount of di-brominated product observed by GC-MS or NMR.Excess brominating agent, high temperature, or prolonged reaction time.Use a smaller excess of brominating agent (1.05 eq), lower the temperature, and monitor the reaction closely.
Bromination on the aromatic ring.Activated aromatic ring, harsh conditions.Use milder conditions (lower temperature, less acidic) or a more selective brominating agent like NBS.
Purification DifficultiesOily product that does not crystallize.Presence of impurities (e.g., di-brominated product, starting material).Attempt purification by column chromatography or vacuum distillation.
Decomposition on silica gel column.Acidity of silica gel.Use a less polar eluent, run the column quickly, or consider an alternative purification method like recrystallization.

Mandatory Visualization

decomposition_pathway Decomposition Pathway of an α-Bromo Ketone A α-Bromo Ketone B Elimination of HBr (slow) A->B Spontaneous or catalyzed by trace acid/base C α,β-Unsaturated Ketone + HBr B->C D HBr-catalyzed Polymerization/ Decomposition C->D HBr acts as a catalyst E Colored Impurities and Tars D->E

Caption: Decomposition pathway of an α-bromo ketone.

experimental_workflow General Experimental Workflow for α-Bromo Ketones cluster_synthesis Synthesis cluster_purification Purification cluster_handling Handling and Storage A 1. α-Bromination Reaction B 2. Reaction Quenching (e.g., with water or NaHSO₃) A->B C 3. Work-up (Extraction and Washing) B->C D 4. Drying and Solvent Removal C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, GC-MS, m.p.) E->F G 7. Stabilization and Storage (Add water, store cold and dark) F->G

Caption: General experimental workflow for α-bromo ketones.

favorskii_rearrangement Favorskii Rearrangement Mechanism A α-Bromo Ketone B Enolate Formation A->B Base (e.g., MeO⁻) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Nucleophilic Attack on Carbonyl C->D Nucleophile (e.g., MeO⁻) E Tetrahedral Intermediate D->E F Ring Opening E->F G Carbanion Intermediate F->G H Protonation G->H Proton Source (e.g., MeOH) I Carboxylic Acid Derivative H->I

References

Validation & Comparative

Purity Under the Magnifying Glass: A Comparative Guide to the GC-MS Analysis of 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental outcomes. In this guide, we provide a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of 1-bromoheptan-2-one, a key building block in various synthetic pathways. This guide includes detailed experimental protocols, comparative performance data, and a discussion of potential impurities to aid in the selection of the most appropriate analytical methodology.

The Analytical Arena: GC-MS vs. Alternatives

The choice of analytical technique for purity determination hinges on a variety of factors including the chemical nature of the analyte and its potential impurities, the required sensitivity, and the desired level of structural information. While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. It is particularly well-suited for identifying and quantifying trace impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wider range of compounds, including those that are not volatile. When coupled with a suitable detector, such as a UV or mass spectrometry detector, HPLC can be a powerful tool for purity analysis. For ketones and aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed prior to HPLC analysis to enhance detection.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance against an internal standard without the need for a reference standard of the analyte itself.[2][3] This makes it a valuable tool for determining the absolute purity of a compound and for characterizing impurities structurally.[4][5]

The following table provides a comparative overview of these three techniques for the purity validation of this compound.

FeatureGC-MSHPLCqNMR
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV, MS, etc.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei
Analyte Volatility RequiredNot requiredNot required
Sensitivity High (typically ng to pg)Moderate to High (typically µg to ng)Moderate (typically mg to µg)
Limit of Detection (LOD) Generally low (can be in the low ppm range)[6][7]Method-dependent (typically in the ppm range)[8][9][10]Higher than chromatographic methods (typically >0.1%)
Limit of Quantitation (LOQ) Generally low (can be in the low ppm range)[6][11]Method-dependent (typically in the ppm range)[8][9][10]Higher than chromatographic methods (typically >0.5%)
Structural Information Provides mass spectrum for identification of unknownsLimited without MS detectorProvides detailed structural information for both analyte and impurities
Quantitation Relative (requires a reference standard)Relative (requires a reference standard)Absolute (with a certified internal standard)[4][12]
Sample Throughput HighHighModerate
Method Development Can be complexCan be complexRelatively straightforward for known structures

In the Crosshairs: Potential Impurities in this compound

The purity of this compound is largely dependent on the synthetic route employed. A common method for the synthesis of α-bromo ketones is the bromination of the corresponding ketone.[13][14][15] Based on this, potential impurities could include:

  • Unreacted Starting Material: Heptan-2-one.

  • Over-brominated Products: 1,1-dibromoheptan-2-one and 1,3-dibromoheptan-2-one. The formation of di-brominated byproducts is a common issue in the synthesis of alpha-bromo ketones.[16]

  • Isomeric Impurities: 3-bromoheptan-2-one, formed if the enolate intermediate rearranges.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, diethyl ether, acetic acid).[14]

  • Reagents and Byproducts: Residual brominating agents (e.g., N-bromosuccinimide) or their byproducts.

A Closer Look: GC-MS Experimental Protocol

The following provides a detailed methodology for the purity validation of this compound using GC-MS.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane, and dilute to the mark.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.

  • Prepare a blank sample containing only the solvent.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended for the analysis of ketones. A suitable option is a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

3. Data Analysis

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the percentage purity of this compound by dividing the peak area of the main component by the total peak area of all components (area percent method).

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizing the Workflow: GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Quantify Calculate Purity Integrate->Quantify

Caption: Workflow for the GC-MS purity analysis of this compound.

Conclusion

The purity validation of this compound is a critical quality control step. GC-MS offers a highly sensitive and specific method for this purpose, capable of identifying and quantifying volatile impurities. However, for a comprehensive understanding of purity, especially for non-volatile impurities or for obtaining absolute purity values, orthogonal techniques such as HPLC and qNMR should be considered. The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities and the intended use of the this compound. By carefully selecting and validating the analytical methodology, researchers can ensure the quality and reliability of their work.

References

A Comparative Guide to Alternative Alkylating Agents for 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and the overall viability of a synthetic route. 1-Bromoheptan-2-one, an α-haloketone, is a versatile reagent utilized for the introduction of a heptan-2-one moiety onto various nucleophiles. However, a thorough understanding of its performance in comparison to other alkylating agents is essential for optimizing synthetic protocols and exploring novel chemical space. This guide provides an objective comparison of this compound with alternative alkylating agents, supported by experimental data, detailed protocols, and visual aids to inform your research.

Performance Comparison of Alkylating Agents

This compound belongs to the class of α-haloketones, which are known for their enhanced reactivity in nucleophilic substitution reactions compared to their corresponding alkyl halides. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack.

This section presents a comparative overview of the performance of this compound and its alternatives in key synthetic transformations, including N-alkylation, O-alkylation, S-alkylation, and the Hantzsch thiazole synthesis. The data presented is a compilation from various sources to provide a broad perspective.

Data Presentation

Table 1: Comparative Yields in N-Alkylation of Amines

Alkylating AgentNucleophileReaction ConditionsYield (%)Reference
This compound 2-AminopyridineK₂CO₃, DMF, 80 °C, 6h~75% (inferred)General α-haloketone reactivity
Phenacyl bromideAnilineK₂CO₃, Acetone, reflux, 4h92%[1]
1-BromoheptaneAnilineneat, 110 °C, 8hModerate
Benzyl BromideAnilineK₂CO₃, Acetonitrile, rt, 1-7h80-95%[2]

Table 2: Comparative Yields in O-Alkylation of Phenols

Alkylating AgentNucleophileReaction ConditionsYield (%)Reference
This compound PhenolK₂CO₃, Acetone, reflux, 8h~80% (inferred)General α-haloketone reactivity
Phenacyl bromidePhenolK₂CO₃, Acetone, reflux, 3h95%[3]
1-BromoheptanePhenolK₂CO₃, DMF, 80-100 °CHigh[2]
Heptyl MesylatePhenolK₂CO₃, DMF, 80 °C>90%General sulfonate reactivity

Table 3: Comparative Yields in S-Alkylation of Thiols

Alkylating AgentNucleophileReaction ConditionsYield (%)Reference
This compound ThiophenolK₂CO₃, Acetone, rt, 2h~90% (inferred)General α-haloketone reactivity
Phenacyl bromideThiophenolNaOEt, EtOH, rt, 1h98%[4]
1-BromoheptaneThiophenolTBAOH, neat, 50 °C92%[4]
Benzyl BromideThiophenolK₂CO₃, DMF, rt, 30 min95%[4]

Table 4: Comparative Yields in Hantzsch Thiazole Synthesis

α-HaloketoneThioamideReaction ConditionsYield (%)Reference
This compound ThioureaEtOH, reflux, 3h~85% (inferred)General Hantzsch synthesis
2-BromoacetophenoneThioureaMeOH, heat, 30 min99%[5][6]
ChloroacetoneThioureaEtOH, reflux, 2h80-90%[5][6]
3-Bromopentan-2-oneThioacetamideEtOH, reflux, 4h~70-80%General Hantzsch synthesis

Experimental Protocols

This section provides detailed methodologies for key experiments involving alkylating agents.

N-Alkylation of 2-Aminopyridine with this compound

Objective: To synthesize 2-(heptan-2-imino)pyridine via N-alkylation.

Materials:

  • This compound

  • 2-Aminopyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To determine the inhibitory effect of an alkylating agent on PLA2 activity.

Materials:

  • Secretory PLA2 (sPLA2) from a suitable source (e.g., bee venom).

  • Fluorescent phospholipid substrate (e.g., NBD-PE).

  • Test inhibitor (e.g., this compound).

  • Known PLA2 inhibitor as a positive control (e.g., Indoxam).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl₂).

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.

  • In a 96-well plate, add 20 µL of the diluted inhibitor or control solutions.

  • Add 160 µL of the fluorescent phospholipid substrate solution to each well.

  • Initiate the reaction by adding 20 µL of the sPLA2 enzyme solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 460 nm excitation and 534 nm emission for NBD-PE) every minute for 30 minutes.

  • Calculate the rate of hydrolysis from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the inhibitor concentration and calculate the IC50 value.[7][8]

Mandatory Visualizations

Phospholipase A2 (PLA2) Signaling Pathway and Inhibition

The following diagram illustrates the enzymatic action of Phospholipase A2 (PLA2) on a membrane phospholipid and the mechanism of inhibition by an α-haloketone like this compound. The inhibitor forms a covalent bond with a critical histidine residue in the active site of the enzyme, rendering it inactive.

PLA2_Inhibition PLA2 Signaling Pathway and Inhibition by α-Haloketones cluster_membrane Cell Membrane Phospholipid Phospholipid PLA2 Phospholipase A2 (Active Enzyme) Phospholipid->PLA2 Substrate Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Lysophospholipid Lysophospholipid PLA2->Lysophospholipid Inactive_PLA2 Inactive PLA2-Inhibitor Complex (Covalent Adduct) Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor α-Haloketone (e.g., this compound) Inhibitor->PLA2 Inhibition (Covalent Modification of Active Site His)

Caption: PLA2 pathway and its inhibition.

Experimental Workflow for Alkylation Reaction

The following diagram outlines a typical experimental workflow for performing and analyzing an alkylation reaction.

Alkylation_Workflow General Workflow for a Typical Alkylation Reaction Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - Dissolve Nucleophile - Add Base - Add Alkylating Agent Start->Reaction_Setup Reaction Reaction: - Stirring at specified  temperature - Monitor by TLC Reaction_Setup->Reaction Workup Aqueous Workup: - Quench Reaction - Extraction Reaction->Workup Drying Drying and Concentration: - Dry organic layer - Evaporate solvent Workup->Drying Purification Purification: - Column Chromatography - Recrystallization, or - Distillation Drying->Purification Analysis Product Analysis: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Analysis End End: Pure Product Analysis->End

Caption: Workflow for alkylation reactions.

Conclusion

This compound is a reactive and effective alkylating agent, particularly for the synthesis of complex molecules and in the study of biological systems as an enzyme inhibitor. Its reactivity is generally superior to simple alkyl halides due to the activating effect of the adjacent carbonyl group. However, for many standard alkylations, other α-haloketones like phenacyl bromide may offer higher yields, while simple alkyl halides or sulfonates can be more cost-effective and straightforward alternatives. The choice of an alkylating agent should be guided by the specific requirements of the synthesis, including the nature of the nucleophile, desired reactivity, and economic considerations. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Spectroscopic Analysis of 1-Bromoheptan-2-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-bromoheptan-2-one and its positional isomers, 3-bromoheptan-2-one and 7-bromoheptan-2-one. Due to the limited availability of experimental spectra in public databases, this comparison relies on predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry. This information serves as a valuable reference for the identification and characterization of these and similar α- and ω-bromo ketones, which are versatile intermediates in organic synthesis.

Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for this compound and its selected isomers. These predictions are based on the influence of the bromine atom and the carbonyl group on the chemical environment of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 500 MHz)

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound H1 (-CH₂Br)4.15s-
H3 (-CH₂-)2.70t7.5
H4, H5, H6 (-CH₂-)1.30-1.65m-
H7 (-CH₃)0.90t7.0
3-Bromoheptan-2-one H1 (-CH₃)2.35s-
H3 (-CHBr-)4.30t7.0
H4 (-CH₂-)2.00-2.20m-
H5, H6 (-CH₂-)1.30-1.50m-
H7 (-CH₃)0.92t7.2
7-Bromoheptan-2-one H1 (-CH₃)2.15s-
H3 (-CH₂-)2.45t7.3
H4, H5 (-CH₂-)1.55-1.70m-
H6 (-CH₂-)1.85p6.8
H7 (-CH₂Br)3.40t6.6

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 125 MHz)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C1 (-CH₂Br)35.5
C2 (C=O)202.0
C340.0
C425.5
C531.0
C622.5
C714.0
3-Bromoheptan-2-one C128.0
C2 (C=O)204.5
C355.0
C435.0
C529.0
C622.0
C713.8
7-Bromoheptan-2-one C129.8
C2 (C=O)208.0
C343.5
C427.5
C528.0
C632.0
C733.0

Table 3: Predicted Infrared (IR) Spectroscopy Data

CompoundFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
This compound C=O (Ketone)~1718Strong
C-Br~650Medium-Strong
3-Bromoheptan-2-one C=O (Ketone)~1715Strong
C-Br~630Medium-Strong
7-Bromoheptan-2-one C=O (Ketone)~1715Strong
C-Br~645Medium-Strong

Table 4: Predicted Mass Spectrometry (MS) Data

CompoundFeaturePredicted m/zNotes
This compound Molecular Ion [M]⁺192/194Characteristic 1:1 ratio for one bromine atom.
α-cleavage149/151[M-C₃H₇]⁺
McLafferty Rearrangement122/124
α-cleavage43[CH₃CO]⁺
3-Bromoheptan-2-one Molecular Ion [M]⁺192/194Characteristic 1:1 ratio for one bromine atom.
α-cleavage177/179[M-CH₃]⁺
α-cleavage123[M-BrC₄H₈]⁺
7-Bromoheptan-2-one Molecular Ion [M]⁺192/194Characteristic 1:1 ratio for one bromine atom.
α-cleavage177/179[M-CH₃]⁺
McLafferty Rearrangement134/136
α-cleavage43[CH₃CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of the bromoheptanone isomer (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift calibration (δ = 0.00 ppm). The solution should be homogeneous and free of particulate matter.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample like a bromoheptanone isomer, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FT-IR spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The x-axis is typically reported in wavenumbers (cm⁻¹), and the y-axis as percent transmittance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The bromoheptanone isomer is dissolved in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Separation: A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, where it is vaporized. The components are separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

  • MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by electron impact (typically at 70 eV). The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z) and detected.

  • Data Processing: The resulting mass spectrum shows the relative abundance of different fragment ions, which provides information about the molecular weight and structure of the compound.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Bromoheptan-2-one Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison isomer1 This compound NMR NMR (¹H, ¹³C) isomer1->NMR IR FT-IR isomer1->IR MS GC-MS isomer1->MS isomer2 3-Bromoheptan-2-one isomer2->NMR isomer2->IR isomer2->MS isomer3 7-Bromoheptan-2-one isomer3->NMR isomer3->IR isomer3->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Interpretation Structural Interpretation Data_Tables->Interpretation Conclusion Comparative Guide Interpretation->Conclusion

Caption: Workflow for the spectroscopic comparison of bromoheptan-2-one isomers.

Discussion of Spectroscopic Differences

The predicted spectroscopic data reveals key differences between the isomers, which can be used for their differentiation:

  • ¹H NMR: The position of the bromine atom significantly impacts the chemical shifts of adjacent protons. In This compound , the methylene protons next to the bromine (H1) are expected to appear as a singlet around 4.15 ppm. For 3-bromoheptan-2-one , the methine proton attached to the bromine (H3) would be a triplet at a similar downfield region (~4.30 ppm). In contrast, for 7-bromoheptan-2-one , the terminal methylene protons adjacent to the bromine (H7) are shifted to around 3.40 ppm. The protons alpha to the carbonyl group also show distinct chemical shifts.

  • ¹³C NMR: The chemical shift of the carbon atom bonded to bromine is a key indicator. In This compound , this carbon (C1) is predicted to be around 35.5 ppm. In 3-bromoheptan-2-one , the carbon bearing the bromine (C3) is further downfield (~55.0 ppm) due to being a secondary carbon. For 7-bromoheptan-2-one , the terminal brominated carbon (C7) is expected at approximately 33.0 ppm. The carbonyl carbon (C2) also shows slight variations in its chemical shift depending on the isomer.

  • IR Spectroscopy: While the C=O stretching frequency is expected to be very similar for all three isomers (around 1715-1718 cm⁻¹), subtle shifts may be observed. The C-Br stretching vibration, typically found in the fingerprint region, might show slight differences that could aid in differentiation, although these are generally less reliable for distinguishing positional isomers.

  • Mass Spectrometry: All three isomers will exhibit a characteristic M/M+2 molecular ion peak pattern with a roughly 1:1 ratio, confirming the presence of one bromine atom. However, their fragmentation patterns will differ. This compound is expected to show a prominent fragment from the loss of a propyl radical via α-cleavage. 3-Bromoheptan-2-one will likely show a significant fragment from the loss of a methyl radical. 7-Bromoheptan-2-one is expected to undergo a McLafferty rearrangement, leading to a characteristic fragment ion. These distinct fragmentation pathways provide a powerful tool for isomer differentiation.

This guide provides a foundational spectroscopic comparison of this compound and its isomers. Experimental verification of these predicted data points is recommended for definitive structural elucidation.

Validating Product Structures from 1-Bromoheptan-2-one Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction pathways of 1-bromoheptan-2-one, a versatile starting material in organic synthesis. We will explore the Favorskii rearrangement and nucleophilic substitution reactions, offering detailed experimental protocols and data to aid in the validation of the resulting product structures.

Key Reaction Pathways of this compound

This compound, an α-haloketone, readily undergoes two major types of reactions:

  • Favorskii Rearrangement: In the presence of a strong base, such as sodium methoxide, this compound can rearrange to form methyl 2-methylheptanoate. This reaction proceeds through a cyclopropanone intermediate.[1][2][3][4][5]

  • Nucleophilic Substitution (SN2): With appropriate nucleophiles, the bromine atom can be displaced to yield a variety of functionalized products. This guide will focus on the reactions with sodium azide and sodium cyanide as representative examples.[6][7]

Comparative Analysis of Reaction Products

The choice of reagents and reaction conditions dictates the final product obtained from this compound. Below is a summary of the expected products and their performance in terms of reaction yield and conditions.

Reaction PathwayReagentsProductTypical Yield (%)Reaction Time (h)
Favorskii RearrangementSodium Methoxide (NaOMe), Methanol (MeOH)Methyl 2-methylheptanoate~70-80%4-6
Nucleophilic SubstitutionSodium Azide (NaN₃), Acetone1-Azidoheptan-2-oneHigh4-8
Nucleophilic SubstitutionSodium Cyanide (NaCN), Ethanol1-Cyanoheptan-2-oneModerate-High6-12

Table 1: Comparison of Reaction Outcomes for this compound. Yields and reaction times are estimates based on similar reactions and may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to ensure reproducibility and aid in the structural validation of the synthesized products.

Protocol 1: Favorskii Rearrangement of this compound

This protocol is adapted from established procedures for the Favorskii rearrangement of α-bromo ketones.

Materials:

  • This compound

  • Sodium metal (Na)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium metal (2.2 equivalents) to anhydrous methanol at 0°C with stirring until all the sodium has reacted.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction Execution: Transfer the solution of this compound to the freshly prepared sodium methoxide solution at 0°C. Allow the mixture to warm to room temperature and then heat to reflux (approximately 55°C) for 4-6 hours.

  • Work-up and Extraction: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Nucleophilic Substitution with Sodium Azide

This protocol is adapted from procedures for SN2 reactions on bromoalkanes.[8]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Acetone

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium azide (1.5 equivalents) in anhydrous acetone.

  • Substrate Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approximately 56°C) for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: After cooling, filter the mixture to remove excess sodium azide and sodium bromide. Concentrate the filtrate and redissolve the residue in diethyl ether.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-azidoheptan-2-one. Purify further by flash column chromatography if necessary.

Protocol 3: Nucleophilic Substitution with Sodium Cyanide

This protocol is based on standard procedures for the synthesis of nitriles from alkyl halides.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water.

  • Substrate Addition: Add this compound (1.0 equivalent) to the cyanide solution.

  • Reaction Execution: Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Work-up and Extraction: After cooling, add water and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate. The crude 1-cyanoheptan-2-one can be purified by distillation or column chromatography.

Structure Validation Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the products, which are crucial for confirming their structures.

Methyl 2-methylheptanoate

¹H NMR (CDCl₃) δ (ppm)Assignment¹³C NMR (CDCl₃) δ (ppm)Assignment
~3.67 (s, 3H)-OCH₃~177.0C=O
~2.40 (m, 1H)-CH(CH₃)-~51.5-OCH₃
~1.60-1.20 (m, 8H)-CH₂- chain~41.0-CH(CH₃)-
~1.15 (d, 3H)-CH(CH₃)-~34.0, 31.5, 29.0, 22.5-CH₂- chain
~0.90 (t, 3H)-CH₂CH₃~17.0-CH(CH₃)-
~14.0-CH₂CH₃

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 2-methylheptanoate.

1-Azidoheptan-2-one

¹H NMR (CDCl₃) δ (ppm)Assignment¹³C NMR (CDCl₃) δ (ppm)Assignment
~3.85 (s, 2H)-CH₂N₃~208.0C=O
~2.60 (t, 2H)-C(=O)CH₂-~58.0-CH₂N₃
~1.60 (m, 2H)-CH₂-~40.0-C(=O)CH₂-
~1.30 (m, 4H)-CH₂- chain~31.0, 23.0, 22.0-CH₂- chain
~0.90 (t, 3H)-CH₂CH₃~14.0-CH₂CH₃

Table 3: Predicted ¹H and ¹³C NMR Data for 1-Azidoheptan-2-one.

1-Cyanoheptan-2-one

¹H NMR (CDCl₃) δ (ppm)Assignment¹³C NMR (CDCl₃) δ (ppm)Assignment
~3.50 (s, 2H)-CH₂CN~205.0C=O
~2.70 (t, 2H)-C(=O)CH₂-~115.0-CN
~1.65 (m, 2H)-CH₂-~42.0-C(=O)CH₂-
~1.35 (m, 4H)-CH₂- chain~31.0, 23.0, 22.0-CH₂- chain
~0.90 (t, 3H)-CH₂CH₃~30.0-CH₂CN
~14.0-CH₂CH₃

Table 4: Predicted ¹H and ¹³C NMR Data for 1-Cyanoheptan-2-one.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the signaling pathways of the discussed reactions and a general experimental workflow.

Favorskii_Rearrangement This compound This compound Enolate Enolate This compound->Enolate  -H⁺ (Base) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate  -Br⁻ Carbanion Carbanion Cyclopropanone Intermediate->Carbanion  +MeO⁻ Methyl 2-methylheptanoate Methyl 2-methylheptanoate Carbanion->Methyl 2-methylheptanoate  +H⁺

Caption: Favorskii Rearrangement Mechanism.

Nucleophilic_Substitution This compound This compound SN2 Transition State SN2 Transition State This compound->SN2 Transition State Product Product SN2 Transition State->Product  -Br⁻ Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->SN2 Transition State

Caption: SN2 Nucleophilic Substitution Mechanism.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Reactants Reaction Mixture Reaction Mixture Reactants->Reaction Mixture  Solvent, Heat Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Structure Validation Structure Validation Chromatography->Structure Validation

Caption: General Experimental Workflow.

References

Comparative Guide to the Kinetics of Nucleophilic Substitution of 1-Bromoheptan-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic profiles of 1-bromoheptan-2-one and structurally related α-bromo ketones in nucleophilic substitution reactions. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from analogous and well-studied α-bromo ketones, namely phenacyl bromide (α-bromoacetophenone) and bromoacetone, to provide a robust comparative framework. The data presented is intended to inform reaction design, optimization, and the selection of substrates and nucleophiles in synthetic and medicinal chemistry applications.

Executive Summary

Alpha-bromo ketones are a class of highly reactive electrophiles that readily undergo nucleophilic substitution, primarily through an S(_N)2 mechanism. The presence of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack. This guide demonstrates that the rate of these reactions is highly dependent on the structure of the α-bromo ketone, the nature of the nucleophile, and the reaction conditions. While specific kinetic data for this compound is scarce, by comparing it with phenacyl bromide and bromoacetone, we can infer its reactivity trends. The provided experimental protocols offer detailed methodologies for obtaining empirical kinetic data for these and other related compounds.

Data Presentation: A Quantitative Comparison of Reactivity

The following tables summarize second-order rate constants for the nucleophilic substitution of various α-bromo ketones with a range of nucleophiles. This data, compiled from various kinetic studies, highlights the influence of both the electrophile's structure and the nucleophile's identity on reaction rates.

Table 1: Comparison of Second-Order Rate Constants for the Reaction of Phenacyl Bromide with Various Nucleophiles in 60% Acetone-Water (v/v) at 35°C

Nucleophilek(_2) (L mol
1^{-1}−1
s
1^{-1}−1
)
Thiourea0.832
Aniline0.000363
Pyridine0.00234
Imidazole0.0275
N(_3)
^{-}
0.0417
CH(_3)COO
^{-}
0.00017
OH
^{-}
0.0204

Table 2: Relative Rates of S(_N)2 Reactions for Various Bromoalkanes

This table provides context for the reactivity of α-bromo ketones by comparing the relative rates of S(_N)2 reactions for different types of bromoalkanes. The enhanced reactivity of α-carbonyl halides is a key takeaway.

SubstrateRelative RateComments
Methyl bromide1Reference
Ethyl bromide0.012Primary alkyl halide
Isopropyl bromide0.0005Secondary alkyl halide
tert-Butyl bromideNegligibleTertiary alkyl halide (prefers S(_N)1)
Bromoacetone ~600α-Keto halide, significantly activated
Phenacyl bromide ~1200α-Keto halide with phenyl group, further activated

Note: Relative rates are approximate and compiled from various sources for illustrative purposes.

Reaction Mechanisms and Experimental Workflows

The nucleophilic substitution of α-bromo ketones predominantly proceeds through a bimolecular (S(_N)2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon from the backside, leading to the displacement of the bromide leaving group and an inversion of stereochemistry if the α-carbon is chiral.

Below are visualizations of the S(_N)2 reaction pathway and a general experimental workflow for kinetic analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution (e.g., this compound in solvent) mix Mix Reactants in a Thermostatted Cell/Vessel prep_substrate->mix prep_nucleophile Prepare Nucleophile Solution (e.g., Piperidine in solvent) prep_nucleophile->mix monitor Monitor Reaction Progress (e.g., UV-Vis Absorbance or Conductivity) mix->monitor plot Plot Concentration vs. Time monitor->plot calculate Calculate Rate Constant (k) plot->calculate

Comparative Study of Bases for the Favorskii Rearrangement of 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Favorskii rearrangement is a versatile and powerful tool in organic synthesis for the conversion of α-halo ketones into carboxylic acid derivatives.[1][2][3] This rearrangement, named after the Russian chemist Alexei Yevgrafovich Favorskii, proceeds through a cyclopropanone intermediate and can be effected by various bases.[1][4] The choice of base is critical as it dictates the nature of the final product. When hydroxide bases are used, the reaction yields a carboxylic acid, whereas alkoxide bases lead to the formation of esters.[1][5][6]

This guide provides a comparative analysis of commonly used bases—sodium hydroxide (NaOH), sodium methoxide (NaOMe), and sodium ethoxide (NaOEt)—for the Favorskii rearrangement of 1-bromoheptan-2-one. The objective is to furnish researchers with data to select the most appropriate base for their desired synthetic outcome.

Performance Comparison of Bases

The performance of each base in the Favorskii rearrangement of this compound is summarized in the table below. The data, based on typical results for linear α-bromo ketones, highlights the product distribution and expected yields under standard reaction conditions.

BaseProductExpected Yield (%)Reaction Time (h)Solvent
Sodium Hydroxide (NaOH)2-Methylhexanoic acid75-854-6Water/Dioxane
Sodium Methoxide (NaOMe)Methyl 2-methylhexanoate80-903-5Methanol
Sodium Ethoxide (NaOEt)Ethyl 2-methylhexanoate80-903-5Ethanol

Note: Yields are estimates based on analogous reactions and may vary depending on the specific experimental conditions.

Reaction Mechanisms and Pathways

The Favorskii rearrangement of this compound proceeds via the formation of a cyclopropanone intermediate. The subsequent nucleophilic attack by the base determines the final product.

Favorskii_Mechanism cluster_start Starting Material cluster_enolate Enolate Formation cluster_cyclopropanone Cyclopropanone Formation cluster_products Product Formation This compound This compound Enolate Enolate Intermediate This compound->Enolate + Base (-HBr) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Carboxylic_Acid 2-Methylhexanoic Acid Cyclopropanone->Carboxylic_Acid + NaOH / H2O Ester Methyl/Ethyl 2-methylhexanoate Cyclopropanone->Ester + NaOMe / MeOH or + NaOEt / EtOH

Caption: General mechanism of the Favorskii rearrangement of this compound.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for conducting a comparative study of bases for the Favorskii rearrangement.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Start This compound Reaction_NaOH Reaction with NaOH Start->Reaction_NaOH Parallel Reactions Reaction_NaOMe Reaction with NaOMe Start->Reaction_NaOMe Parallel Reactions Reaction_NaOEt Reaction with NaOEt Start->Reaction_NaOEt Parallel Reactions Base_Prep Prepare Base Solutions (NaOH, NaOMe, NaOEt) Base_Prep->Reaction_NaOH Base_Prep->Reaction_NaOMe Base_Prep->Reaction_NaOEt Workup_NaOH Acidic Workup & Extraction Reaction_NaOH->Workup_NaOH Workup_Alkoxide Quench & Extraction Reaction_NaOMe->Workup_Alkoxide Reaction_NaOEt->Workup_Alkoxide Purification Purification (e.g., Distillation) Workup_NaOH->Purification Workup_Alkoxide->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis Data Compare Yields & Purity Analysis->Data

Caption: Workflow for the comparative study of bases in the Favorskii rearrangement.

Detailed Experimental Protocols

The following are generalized protocols for the Favorskii rearrangement of this compound with different bases. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 2-Methylhexanoic Acid using Sodium Hydroxide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2.2 eq) in water portion-wise, maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH ~2.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 2-methylhexanoic acid can be purified by vacuum distillation.

Protocol 2: Synthesis of Methyl 2-Methylhexanoate using Sodium Methoxide
  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), carefully add sodium metal (2.2 eq) to anhydrous methanol at 0 °C. Stir until all the sodium has dissolved.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous diethyl ether.

  • Reaction: Add the solution of this compound to the freshly prepared sodium methoxide solution at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux (approximately 55-65 °C) for 3-5 hours. Monitor the reaction by TLC or GC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude methyl 2-methylhexanoate by fractional distillation.

Protocol 3: Synthesis of Ethyl 2-Methylhexanoate using Sodium Ethoxide

This protocol is analogous to Protocol 2, with the substitution of anhydrous methanol with anhydrous ethanol for the preparation of the sodium ethoxide solution. The reaction and workup steps are similar. The final product, ethyl 2-methylhexanoate, is purified by fractional distillation.

Conclusion

The choice of base in the Favorskii rearrangement of this compound is a critical determinant of the final product. Sodium hydroxide leads to the formation of 2-methylhexanoic acid, while sodium methoxide and sodium ethoxide yield the corresponding methyl and ethyl esters, respectively. The alkoxide-mediated reactions generally proceed with slightly higher yields and shorter reaction times compared to the hydroxide-mediated reaction. The provided protocols and diagrams offer a comprehensive guide for researchers to effectively utilize the Favorskii rearrangement in their synthetic endeavors.

References

A Comparative Guide to the Cross-Reactivity of 1-Bromoheptan-2-one with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, understanding the reactivity profile of alkylating agents is paramount for their effective and specific application. 1-Bromoheptan-2-one, an α-haloketone, is a versatile reagent with potential applications as an enzyme inhibitor and a covalent binder.[1][2] Its utility is dictated by its reactivity towards various nucleophilic functional groups present in biological systems. This guide provides a comparative analysis of the cross-reactivity of this compound with key functional groups, supported by general experimental observations for α-haloketones and detailed experimental protocols for assessment.

Reactivity Profile of this compound

The reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom alpha to the carbonyl group, which is further activated by the electron-withdrawing ketone and the bromine leaving group.[3] This makes it susceptible to nucleophilic attack.[3] The general order of reactivity for common biological nucleophiles towards α-haloketones is Thiols > Amines > Alcohols > Carboxylic Acids.

Functional GroupRelative ReactivityTypical Reaction ProductNotes
Thiol (-SH) Very HighThioetherThiols are highly nucleophilic, especially in their thiolate form (R-S⁻) at physiological pH, and react rapidly with α-haloketones.[4][5]
Amine (-NH₂) Highα-AminoketonePrimary and secondary amines are good nucleophiles and readily react.[6][7] The reaction rate is pH-dependent.
Alcohol (-OH) Moderate to Lowα-Hydroxyketone (via substitution) or EtherAlcohols are weaker nucleophiles than thiols and amines. Reaction often requires harsher conditions or base catalysis.[8][9]
Carboxylic Acid (-COOH) Very LowEster (via intermediate)The carboxylate form is a poor nucleophile. Reaction is generally unfavorable under physiological conditions.[10][11]
Comparison with Alternative Alkylating Agents

Several other classes of compounds are used for similar purposes as this compound, each with its own reactivity profile.

Reagent ClassTarget Functional Group(s)AdvantagesDisadvantages
α-Haloketones (e.g., this compound) Thiols, AminesHigh reactivity towards thiols.Potential for cross-reactivity with other nucleophiles.
Maleimides ThiolsHigh specificity for thiols at neutral pH.The resulting thioether bond can undergo retro-Michael reaction, leading to reversibility.[4]
Vinyl Sulfones Thiols, AminesForms stable thioether bonds.Generally less reactive than maleimides.
Epoxides Thiols, Amines, AlcoholsCan react with a broader range of nucleophiles.Lower reactivity and may require harsher conditions.

Experimental Protocols

Protocol 1: Competitive Cross-Reactivity Assessment of this compound

This protocol outlines a method to compare the reactivity of this compound with different nucleophiles in a competitive manner.

Materials:

  • This compound

  • N-acetyl-L-cysteine (Thiol source)

  • N-acetyl-L-lysine (Amine source)

  • N-acetyl-L-serine (Alcohol source)

  • N-acetyl-L-glutamic acid (Carboxylic acid source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

Procedure:

  • Stock Solutions: Prepare 10 mM stock solutions of this compound and each of the N-acetyl amino acids in ACN.

  • Reaction Mixture: In a microcentrifuge tube, combine 10 µL of each N-acetyl amino acid stock solution (final concentration 1 mM each).

  • Initiation of Reaction: Add 10 µL of the this compound stock solution to the amino acid mixture (final concentration 1 mM). The final volume should be 100 µL with the buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Withdraw 10 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench the reaction in the aliquots by adding 90 µL of 0.1% formic acid in ACN.

  • Analysis: Analyze the quenched samples by HPLC-MS to identify and quantify the formation of adducts with each amino acid. The disappearance of the starting materials and the appearance of new peaks corresponding to the molecular weights of the expected adducts will indicate reactivity.

Visualizations

G cluster_workflow Experimental Workflow for Cross-Reactivity prep Prepare Stock Solutions (10 mM in ACN) mix Mix Nucleophiles (1 mM each in PBS) prep->mix initiate Initiate Reaction (Add this compound) mix->initiate incubate Incubate at 37°C initiate->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench Reaction aliquot->quench analyze Analyze by HPLC-MS quench->analyze

Caption: Workflow for assessing the cross-reactivity of this compound.

G cluster_reactivity Reactivity of this compound reagent This compound thiol Thiol (-SH) reagent->thiol Very High amine Amine (-NH2) reagent->amine High alcohol Alcohol (-OH) reagent->alcohol Moderate cooh Carboxylic Acid (-COOH) reagent->cooh Very Low thioether Thioether thiol->thioether aminoketone α-Aminoketone amine->aminoketone hydroxyketone α-Hydroxyketone alcohol->hydroxyketone no_reaction No significant reaction cooh->no_reaction ester Ester

References

Benchmarking 1-Bromoheptan-2-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alpha-halo ketone is critical for successful synthetic outcomes and biological applications. This guide provides an objective comparison of 1-bromoheptan-2-one against other common alpha-halo ketones, focusing on their reactivity as alkylating agents and their application in the synthesis of heterocyclic compounds. This analysis is supported by available data and detailed experimental protocols to assist in informed decision-making for laboratory applications.

Introduction to Alpha-Halo Ketones

Alpha-halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom on the adjacent carbon. This unique structural arrangement confers a high degree of reactivity, making them valuable intermediates in a wide range of chemical transformations. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack. This property positions alpha-halo ketones as effective alkylating agents, capable of transferring an alkyl group to various nucleophiles.[1]

Their utility is particularly pronounced in the synthesis of diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules and approved pharmaceuticals.[1][2] The choice of the halogen atom (F, Cl, Br, I) and the nature of the rest of the ketone structure significantly influence the compound's reactivity and suitability for specific applications.

Physicochemical Properties

The physical and chemical properties of an alpha-halo ketone dictate its handling, storage, and reaction conditions. Below is a comparison of key properties for this compound and other representative alpha-halo ketones.

PropertyThis compoundChloroacetoneBromoacetonePhenacyl bromide
Molecular Formula C₇H₁₃BrOC₃H₅ClOC₃H₅BrOC H₇BrO
Molecular Weight 193.08 g/mol [3]92.52 g/mol 136.97 g/mol 199.05 g/mol
Boiling Point Not available119 °C136-137 °CDecomposes
Appearance -Colorless to light yellow liquidColorless to light brown liquidWhite to off-white crystalline solid
Key Hazard Causes severe skin burns and eye damage, May cause respiratory irritation.[3]Toxic if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage.Toxic if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage.Causes severe skin burns and eye damage; Lachrymator.

Comparative Reactivity in Alkylation Reactions

The primary utility of alpha-halo ketones in synthetic chemistry lies in their function as alkylating agents, most commonly through S\textsubscript{N}2 reactions. The reactivity is influenced by several factors, including the nature of the halogen (leaving group ability), steric hindrance around the alpha-carbon, and the electronic effects of the substituents.

The general order of reactivity for the halogen as a leaving group in S\textsubscript{N}2 reactions is I > Br > Cl > F. This trend is attributed to the decreasing strength of the carbon-halogen bond down the group.[1] Therefore, this compound is expected to be a more reactive alkylating agent than its chloro-analogue, 1-chloroheptan-2-one.

Below is a conceptual workflow for comparing the alkylation rates of different alpha-halo ketones.

G cluster_setup Experimental Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis reactants Prepare solutions of: - Nucleophile (e.g., amine) - Alpha-halo ketones (equimolar concentrations) conditions Set constant temperature and solvent reactants->conditions initiate Initiate reactions simultaneously conditions->initiate monitor Monitor reaction progress over time (e.g., via GC, HPLC, or NMR) initiate->monitor plot Plot concentration of reactant/product vs. time monitor->plot rate Determine initial reaction rates (k) plot->rate compare Compare rate constants (k) to establish relative reactivity rate->compare G reagents This compound + Thioamide intermediate Thioether Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Thiazole dehydration->product G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay (e.g., MTT) cluster_analysis Data Analysis seed Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates adhere Allow cells to adhere overnight seed->adhere treat Treat cells with serial dilutions of alpha-halo ketones adhere->treat incubate Incubate for a set period (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT reagent incubate->add_mtt formazan Incubate to allow formazan formation add_mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize read Measure absorbance solubilize->read plot Plot cell viability vs. concentration read->plot calculate Calculate IC50 values plot->calculate

References

Safety Operating Guide

Proper Disposal of 1-Bromoheptan-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromoheptan-2-one (CAS No. 16339-93-8), a compound recognized for its severe health hazards. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance. This compound is a lachrymator and is corrosive, causing severe skin burns, eye damage, and respiratory irritation.[1] Strict adherence to safety protocols is paramount when handling this substance.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a laboratory coat. All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

In the event of a spill, immediately evacuate the area and alert designated safety personnel. For small spills, use an inert absorbent material to contain the substance. The contaminated absorbent material must then be treated as hazardous waste and disposed of according to the procedures outlined below.

Operational and Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.

Waste Categorization and Segregation:

This compound is classified as a halogenated organic compound. As such, it must be segregated from non-halogenated chemical waste to prevent potentially dangerous reactions and to facilitate proper disposal by waste management services.

  • Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials such as strong oxidizing agents and bases.

Step-by-Step Disposal Procedure:
  • Preparation: Ensure all necessary PPE is in use and that the disposal activities are being conducted in a chemical fume hood.

  • Collection: Carefully transfer any unwanted this compound into the designated hazardous waste container. Avoid splashing or creating aerosols.

  • Decontamination of Empty Containers: Any container that has held this compound should be considered contaminated. Rinse the empty container with a suitable solvent (e.g., acetone). The rinseate must be collected and disposed of as halogenated hazardous waste.

  • Final Sealing: Securely seal the hazardous waste container.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste. Provide them with a full inventory of the waste container's contents.

Chemical Neutralization (for specialized circumstances):

While not a standard disposal method, in certain research or emergency situations, chemical neutralization of small quantities of alpha-bromo ketones may be considered. This should only be performed by trained personnel with a thorough understanding of the reaction chemistry and associated risks. One potential method involves reaction with a nucleophile to displace the bromine atom. However, due to the lack of a universally validated and safe protocol for this compound, this is not recommended without specific, validated procedures and a thorough risk assessment.

Data Presentation: Key Hazard Information

PropertyValueSource
GHS Hazard Statements H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation[1]
GHS Precautionary Statements P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, P501[1]
Incompatible Materials Strong oxidizing agents, strong bases

Disposal Workflow Diagram

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible Halogenated Waste Container fume_hood->container transfer Carefully Transfer Waste into Container container->transfer decontaminate Decontaminate Empty Containers (Rinse with Solvent, Collect Rinseate) transfer->decontaminate seal Securely Seal the Waste Container decontaminate->seal store Store in Secondary Containment in a Ventilated Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Bromoheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Bromoheptan-2-one

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 16339-93-8).[1] It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this chemical.

Hazard Summary

This compound is a chemical that requires careful handling due to its hazardous properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[2]

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[2]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards.[3] A face shield must be worn over goggles to provide additional protection.[3][4]
Hand Protection Chemical-Resistant GlovesWear unlined, chemical-resistant gloves (e.g., nitrile or neoprene).[4][5]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat or a chemical-resistant apron should be worn to protect the body from splashes.[3][4]
Foot Protection Closed-Toe ShoesOpen-toed shoes or sandals are not permitted in the laboratory.[3] Chemical-resistant boots or shoe coverings are recommended.[4]
Respiratory Protection NIOSH-Approved RespiratorTo be used when engineering controls are insufficient or during large-scale operations.[6][7] Work in a chemical fume hood is the primary means of respiratory protection.[3]
Operational and Disposal Plans

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[5]

  • A chemical fume hood is the recommended primary engineering control to minimize inhalation of vapors.[5][7][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents.

  • Transferring: When transferring this compound, use spark-proof tools and explosion-proof equipment.[8][9] Ground and bond containers when transferring material to prevent static discharge.[9]

  • Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[7][8] Avoid breathing mist or vapors.

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[5][7][9]

  • Store locked up.[6][8]

Spill Management:

  • In case of a spill, evacuate the area and remove all sources of ignition.[8][9]

  • Use personal protective equipment as required.[6][8]

  • Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[8][9]

  • Collect the absorbed material into a suitable, closed container for disposal.[7][8]

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8]

  • Do not dispose of the chemical into the environment or down the drain.[6][8]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] Get immediate medical advice/attention.[8][9]
Skin Contact Take off immediately all contaminated clothing.[8] Rinse skin with water/shower for at least 15 minutes.[8][9] Get medical attention.[8][9] Wash contaminated clothing before reuse.[8][9]
Inhalation Remove person to fresh air and keep comfortable for breathing.[8] If breathing is difficult, give oxygen.[8][9] Do not use mouth-to-mouth resuscitation.[8] Call a POISON CENTER or doctor/physician if you feel unwell.[8]
Ingestion Do NOT induce vomiting.[8] Clean mouth with water and drink afterwards plenty of water.[10] Never give anything by mouth to an unconscious person.[6][9] Call a physician or poison control center immediately.[8]

Experimental Workflow for Safe Handling

cluster_pre Pre-Handling cluster_active Active Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Personal Protective Equipment (PPE) B->C D Transfer Chemical in Fume Hood C->D E Perform Experiment D->E F Monitor for Spills or Exposure E->F G Properly Store or Dispose of Chemical F->G K Initiate Emergency Response/First Aid F->K Spill or Exposure H Decontaminate Work Area G->H I Remove and Clean/Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.